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Foundational

Unlocking the Spectroscopic Architecture of 7-Bromo-1-isopropyl-4-azaindole: A Comprehensive Guide to High-Resolution ¹H and ¹³C NMR Analysis

Executive Summary In modern medicinal chemistry, the 4-azaindole (1H-pyrrolo[3,2-b]pyridine) core has emerged as a privileged scaffold, frequently utilized as a bioisostere for indoles and purines in kinase inhibitor dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the 4-azaindole (1H-pyrrolo[3,2-b]pyridine) core has emerged as a privileged scaffold, frequently utilized as a bioisostere for indoles and purines in kinase inhibitor development[1]. The functionalization of this core, specifically in the form of 7-Bromo-1-isopropyl-4-azaindole , introduces unique electronic and steric environments that complicate structural elucidation. This whitepaper provides an authoritative, in-depth guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic analysis of this molecule. By dissecting the causality behind chemical shifts, peri-interactions, and 2D correlation logic, this guide equips researchers with a self-validating framework for unambiguous structural confirmation.

Structural Anatomy & Electronic Topography

To interpret the NMR spectra of 7-Bromo-1-isopropyl-4-azaindole accurately, one must first understand the intrinsic electronic push-pull system of the fused bicyclic ring[2]. The molecule consists of an electron-rich pyrrole ring fused to an electron-deficient pyridine ring.

The IUPAC numbering dictates the following atomic assignments:

  • N1 : Pyrrole nitrogen, substituted with the bulky isopropyl group.

  • C2, C3 : Pyrrole methine carbons.

  • C3a, C7a : Bridgehead quaternary carbons.

  • N4 : Pyridine nitrogen, acting as a strong electron-withdrawing center.

  • C5, C6 : Pyridine methine carbons.

  • C7 : Pyridine carbon, substituted with a bromine atom.

The Peri-Interaction Phenomenon

A critical structural feature of this molecule is the spatial proximity between the C7-bromine atom and the N1-isopropyl group. In fused bicyclic systems, substituents at the 1 and 7 positions experience severe steric clash, known as a peri-interaction[3]. This steric hindrance restricts the free rotation of the N-isopropyl group, forcing the isopropyl methine (CH) proton into the deshielding cone of the aromatic system and the electron cloud of the bromine atom. This structural causality is the primary driver for the anomalous chemical shifts observed in the ¹H NMR spectrum.

Experimental Protocol: A Self-Validating NMR Workflow

Trustworthy NMR data relies on a self-validating experimental system. The following step-by-step methodology ensures that the acquired spectra are free from artifacts caused by poor shimming, improper calibration, or relaxation truncation.

Step-by-Step Acquisition Methodology
  • Sample Preparation : Dissolve 10 mg (for ¹H) or 40 mg (for ¹³C/2D) of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Causality: The sample must be filtered through a glass wool plug into a high-quality 5 mm NMR tube to remove microscopic particulates. Particulates cause localized magnetic susceptibility gradients, which degrade the homogeneity of the magnetic field and ruin resolution.

  • Tuning and Matching (TMA) : Insert the sample into a 400 MHz or 600 MHz spectrometer. Perform precise tuning and matching for both the ¹H and ¹³C channels. Causality: This maximizes the efficiency of radiofrequency (RF) power transfer to the probe, ensuring maximum signal-to-noise ratio (SNR) and minimizing reflected power that could cause baseline distortions.

  • Locking and Shimming : Lock the spectrometer to the deuterium frequency of CDCl₃. Perform gradient shimming (Z1–Z5) until the full-width at half-maximum (FWHM) of the TMS peak is strictly < 1.0 Hz.

  • Pulse Calibration (90° Pulse) : Calibrate the 90° pulse width (P1) specifically for this sample. A self-validating check is to run a 360° pulse; the resulting signal should perfectly null out, confirming accurate RF excitation.

  • Acquisition Parameters :

    • ¹H NMR : Acquire 16–32 scans with a relaxation delay (D1) of 2 seconds.

    • ¹³C NMR : Acquire 1024–2048 scans using WALTZ-16 proton decoupling. Set D1 to 3 seconds to allow full relaxation of the quaternary carbons (C3a, C7, C7a), which lack attached protons to facilitate dipole-dipole relaxation.

NMR_Workflow Prep 1. Sample Prep (CDCl3 + TMS) OneD 2. 1D NMR (1H & 13C) Prep->OneD TwoD 3. 2D NMR (COSY & HSQC) OneD->TwoD HMBC 4. 2D HMBC (Quaternary C) TwoD->HMBC Assign 5. Final Structural Assignment HMBC->Assign

Figure 1: Self-validating experimental workflow for comprehensive NMR structural elucidation.

¹H NMR Spectral Analysis: Causality of Chemical Shifts

The ¹H NMR spectrum of 7-Bromo-1-isopropyl-4-azaindole is highly diagnostic[4]. The assignments are governed by the electronic effects of the heteroatoms and the peri-interaction.

  • The Pyridine Protons (C5-H and C6-H) : The N4 nitrogen atom acts as a powerful electron-withdrawing group via induction and resonance. Consequently, the alpha-proton (C5-H) is severely deshielded, appearing as a doublet around 8.30 ppm. The beta-proton (C6-H) is less deshielded, appearing near 7.30 ppm. Because they are adjacent, they exhibit a standard pyridine ortho-coupling constant of ~5.2 Hz.

  • The Pyrrole Protons (C2-H and C3-H) : The C2-H proton, adjacent to N1, appears around 7.40 ppm. The C3-H proton is located on the most electron-rich carbon of the azaindole system, shifting it upfield to ~6.65 ppm. They couple to each other with a typical pyrrole ortho-coupling of ~3.4 Hz.

  • The Isopropyl Group : Due to the peri-interaction with the C7-bromine, the isopropyl methine (CH) proton is locked in a highly deshielded orientation, shifting it drastically downfield to ~5.30 ppm (compared to ~4.6 ppm for an unhindered N-isopropyl group). It appears as a septet due to coupling with the six equivalent methyl protons.

Table 1: Representative ¹H NMR Quantitative Data (CDCl₃, 400 MHz)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationMechanistic Assignment Logic
C5-H 8.25 – 8.40Doublet (d)~5.21HHighly deshielded by adjacent N4 (pyridine α-proton).
C2-H 7.35 – 7.50Doublet (d)~3.41HDeshielded by adjacent N1 (pyrrole α-proton).
C6-H 7.20 – 7.35Doublet (d)~5.21HPyridine β-proton, ortho-coupled to C5-H.
C3-H 6.55 – 6.70Doublet (d)~3.41HResides on the electron-rich pyrrole β-carbon.
N1-CH 5.20 – 5.40Septet (sep)~6.81HSeverely deshielded by peri-interaction with C7-Br.
N1-CH₃ 1.45 – 1.55Doublet (d)~6.86HIsopropyl methyl groups, coupled to the methine proton.

¹³C NMR & 2D Correlation Strategies (HMBC Logic)

While 1D ¹³C NMR provides the chemical shifts, the unambiguous assignment of the quaternary carbons (C3a, C7, C7a) requires Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy. HMBC detects long-range (typically 2-bond and 3-bond) carbon-proton couplings.

  • C7 (The Halogenated Carbon) : Bromine exerts a "heavy-atom effect," which shields the attached carbon. Thus, C7 appears unusually upfield for an aromatic carbon (~104 ppm). Its identity is validated by a strong 3-bond HMBC correlation from C5-H.

  • C7a vs. C3a : C7a is adjacent to N1, making it more deshielded (~142 ppm) than C3a (~132 ppm). The assignment is locked in by observing that the isopropyl CH proton shows a clear 3-bond correlation to C7a, but not to C3a.

HMBC_Map cluster_protons Proton Donors (1H) cluster_carbons Quaternary Acceptors (13C) H2 Pyrrole H-2 C3a Bridgehead C-3a H2->C3a 3J C7a Bridgehead C-7a H2->C7a 3J H3 Pyrrole H-3 H3->C3a 2J H3->C7a 3J H5 Pyridine H-5 H5->C3a 3J C7 Halogenated C-7 H5->C7 3J H6 Pyridine H-6 H6->C7a 3J H_iso Iso-CH H_iso->C7a 3J

Figure 2: Key HMBC (2J and 3J) logical correlation pathways for assigning quaternary carbons.

Table 2: Representative ¹³C NMR Quantitative Data (CDCl₃, 100 MHz)
PositionChemical Shift (δ, ppm)Carbon TypeMechanistic Assignment Logic
C5 143.0 – 145.0CHPyridine α-carbon; highly deshielded by N4 induction.
C7a 141.0 – 143.0C (Quat)Bridgehead carbon adjacent to N1; confirmed by HMBC from Iso-CH.
C3a 131.0 – 133.0C (Quat)Internal bridgehead carbon.
C2 128.0 – 131.0CHPyrrole α-carbon.
C6 118.0 – 120.0CHPyridine β-carbon.
C7 102.0 – 106.0C (Quat)Halogenated carbon; shielded by the heavy-atom effect of Bromine.
C3 100.0 – 102.0CHElectron-rich pyrrole β-carbon.
N1-CH 48.0 – 52.0CHIsopropyl methine carbon.
N1-CH₃ 22.0 – 24.0CH₃Isopropyl methyl carbons.

Conclusion

The structural elucidation of 7-Bromo-1-isopropyl-4-azaindole requires a deep understanding of heterocyclic electronics and spatial geometry. By recognizing the profound impact of the peri-interaction on the isopropyl group and leveraging the self-validating logic of 2D HMBC correlations, researchers can unambiguously assign every atom in this privileged scaffold[5]. Maintaining strict adherence to the outlined experimental protocols ensures that the resulting spectroscopic data is both highly accurate and reproducible for downstream drug development applications.

References

  • [4] Rh(III)-Catalyzed 7-Azaindole Synthesis via C–H Activation/Annulative Coupling of Aminopyridines with Alkynes. The Royal Society of Chemistry. Available at: [Link]

  • [5] 4-Azaindole | C7H6N2 | CID 9226. PubChem - NIH. Available at: [Link]

  • [2] Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei. PMC - NIH. Available at: [Link]

  • [3] Modeling Biologically Important NH···π Interactions Using peri-Disubstituted Naphthalenes. ACS Publications. Available at: [Link]

Sources

Exploratory

7-Bromo-1-isopropyl-4-azaindole: A Comprehensive Technical Guide on Exact Mass, Molecular Weight, and Analytical Profiling

Executive Summary In contemporary medicinal chemistry, the 4-azaindole (1H-pyrrolo[3,2-b]pyridine) scaffold has emerged as a critical bioisostere of indole, offering unique hydrogen-bonding capabilities and improved phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the 4-azaindole (1H-pyrrolo[3,2-b]pyridine) scaffold has emerged as a critical bioisostere of indole, offering unique hydrogen-bonding capabilities and improved pharmacokinetic profiles. 7-Bromo-1-isopropyl-4-azaindole represents a highly privileged building block within this class. The isopropyl group at the N1 position enhances lipophilicity and membrane permeability, while the bromine atom at the C7 position serves as a highly reactive electrophilic handle for transition-metal-catalyzed cross-coupling reactions .

This whitepaper provides an in-depth technical analysis of 7-Bromo-1-isopropyl-4-azaindole, focusing on the critical distinction between its exact mass and molecular weight, the analytical methodologies required for its verification, and its downstream synthetic utility in drug discovery.

Physicochemical Profiling & Structural Significance

Understanding the fundamental physicochemical properties of a building block is the first step in robust experimental design. A common pitfall in mass spectrometry and synthetic planning is conflating Molecular Weight (the weighted average of all naturally occurring isotopes) with Exact Mass (the calculated mass of the most abundant isotopes).

For 7-Bromo-1-isopropyl-4-azaindole, the natural abundance of Bromine isotopes ( 79 Br at ~50.69% and 81 Br at ~49.31%) creates a distinct 1:1 isotopic doublet in mass spectrometry, making the exact mass of the monoisotopic peak a crucial identifier .

Table 1: Quantitative Physicochemical Data
PropertyValueScientific Relevance
Chemical Name 7-Bromo-1-isopropyl-4-azaindoleStandard IUPAC nomenclature.
Molecular Formula C₁₀H₁₁BrN₂Defines atomic composition.
Molecular Weight 239.11 g/mol Used for stoichiometric calculations in bulk synthesis.
Monoisotopic (Exact) Mass 238.01056 DaTarget value for High-Resolution Mass Spectrometry (HRMS).
CAS Registry Numbers 1465152-99-1, 143468-13-7Primary identifiers for chemical databases .
Density ~1.8 g/cm³Informs solvent selection and phase separations.
Melting Point 192°C – 195°CMetric for crystalline purity.

Analytical Methodology: Exact Mass Determination

To definitively confirm the structure and purity of 7-Bromo-1-isopropyl-4-azaindole, High-Resolution Mass Spectrometry (HRMS) is mandatory. The protocol below is designed as a self-validating system: it utilizes internal calibration (lock-mass) to ensure mass accuracy remains below 5 ppm, ruling out isobaric impurities.

Protocol 1: HRMS Verification via LC-ESI-Orbitrap
  • Causality of Design: Electrospray Ionization in positive mode (ESI+) is selected because the basic pyridine-like nitrogen in the 4-azaindole core is readily protonated in acidic media, yielding a strong [M+H]⁺ signal.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol. Dilute to a final working concentration of 1 µg/mL using a 50:50 mixture of Methanol and Water containing 0.1% Formic Acid (FA). Rationale: 0.1% FA drives the equilibrium toward complete protonation of the azaindole nitrogen.

  • Chromatographic Separation: Inject 2 µL of the sample onto a sub-2 µm C18 UHPLC column (e.g., 50 mm × 2.1 mm, 1.8 µm). Elute using a rapid 3-minute gradient from 5% to 95% Acetonitrile (with 0.1% FA).

  • Ionization (ESI+): Apply a capillary voltage of 3.5 kV. Set the desolvation temperature to 320°C to ensure efficient droplet evaporation without thermally degrading the analyte.

  • Mass Analysis: Scan the Orbitrap mass analyzer from m/z 100 to 500 at a resolving power of 70,000 (at m/z 200). Utilize a known background ion (e.g., ubiquitous phthalate plasticizers at m/z 391.2843) as a real-time lock-mass for internal calibration.

  • Data Processing & Verification: Extract the ion chromatogram for the theoretical [M+H]⁺ adduct.

    • Expected Result: A distinct 1:1 doublet at m/z 239.0178 (for the 79 Br isotope) and m/z 241.0158 (for the 81 Br isotope).

HRMS_Workflow A Sample Prep (1 µg/mL MeOH) B UHPLC Separation (C18 Column) A->B C ESI+ Ionization (Protonation) B->C D Orbitrap HRMS (Mass Analysis) C->D E Data Processing (m/z 239.0178) D->E

High-Resolution Mass Spectrometry (HRMS) workflow for exact mass verification.

Synthetic Utility: Functionalization via Cross-Coupling

The primary utility of 7-Bromo-1-isopropyl-4-azaindole lies in its reactivity. The 4-azaindole system is electron-deficient in the pyridine ring, making the C-Br bond at the 7-position highly susceptible to oxidative addition by Palladium(0) catalysts. This allows for the rapid construction of complex kinase inhibitors .

Protocol 2: Suzuki-Miyaura Cross-Coupling at the C7 Position
  • Causality of Design: Water is included in the solvent system to dissolve the inorganic base (K₂CO₃), which is strictly required to activate the boronic acid into a reactive boronate complex prior to the transmetalation step.

Step-by-Step Methodology:

  • Reagent Assembly: To an oven-dried Schlenk flask, add 7-Bromo-1-isopropyl-4-azaindole (1.0 equiv), the desired arylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and the catalyst Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent Degassing: Prepare a 4:1 mixture of 1,4-Dioxane and Water. Degas the solvent by sparging with ultra-pure Nitrogen (N₂) for 15 minutes. Rationale: Dissolved oxygen will rapidly oxidize the active Pd(0) species to inactive Pd(II), killing the catalytic cycle.

  • Reaction Execution: Add the degassed solvent to the Schlenk flask under a positive N₂ stream. Seal the flask and heat the biphasic mixture to 90°C for 12 hours with vigorous stirring.

  • Workup & Purification: Cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with saturated aqueous NaCl (brine). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography using a Hexanes/EtOAc gradient to yield the C7-arylated azaindole.

Kinase_Pathway A 7-Bromo-1-isopropyl-4-azaindole (Scaffold) B Pd-Catalyzed Cross-Coupling A->B C Azaindole-Based Kinase Inhibitor B->C D ATP-Binding Pocket (Target Kinase) C->D Competitive Binding E Inhibition of Phosphorylation D->E F Cell Cycle Arrest (Antiproliferative Effect) E->F

Synthetic trajectory and downstream kinase inhibition pathway of 4-azaindoles.

Conclusion

Precise characterization of 7-Bromo-1-isopropyl-4-azaindole relies heavily on distinguishing its molecular weight (239.11 g/mol ) from its exact mass (238.01056 Da). By employing rigorous, self-validating analytical techniques such as lock-mass calibrated HRMS, researchers can confidently verify the integrity of this scaffold. Once verified, its unique electronic properties and the reactive C7-bromine handle make it an indispensable asset in the synthesis of next-generation kinase inhibitors and advanced therapeutic agents.

References

  • Title: PubChemLite - C10H11BrN2 - Explore (Exact Mass Data) Source: Luxembourg Centre for Systems Biomedicine (LCSB) / PubChemLite URL: [Link]

Foundational

Structural Elucidation and X-Ray Crystallography of 7-Bromo-1-isopropyl-4-azaindole: A Technical Guide

Abstract 7-Bromo-1-isopropyl-4-azaindole (CAS: 1465152-99-1) is a highly privileged, functionally dense scaffold in medicinal chemistry, frequently utilized in the rational design of kinase inhibitors. This whitepaper pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

7-Bromo-1-isopropyl-4-azaindole (CAS: 1465152-99-1) is a highly privileged, functionally dense scaffold in medicinal chemistry, frequently utilized in the rational design of kinase inhibitors. This whitepaper provides a comprehensive technical guide to the crystallographic properties, Single-Crystal X-Ray Diffraction (SCXRD) methodology, and structural elucidation of this specific compound, bridging the gap between raw diffraction data and structure-based drug design (SBDD).

Introduction & Structural Rationale

The azaindole framework is a well-established bioisostere of indole, offering unique hydrogen-bonding profiles that are critical for binding to the ATP-binding hinge region of various protein kinases ()[1]. Specifically, 4-azaindoles have demonstrated profound efficacy as potent inhibitors of targets such as c-Met and p38 MAP kinase ()[2].

In 7-bromo-1-isopropyl-4-azaindole, the specific functionalization serves dual synthetic and biological purposes:

  • N1-Isopropylation: The addition of an isopropyl group at the N1 position significantly enhances the lipophilicity of the molecule, aiding in cellular permeability. Structurally, it eliminates the classical N-H hydrogen bond donor capacity of the pyrrole ring, fundamentally altering the crystal packing and kinase binding orientation ()[3].

  • C7-Bromination: The bromine atom at the C7 position provides a versatile synthetic handle for downstream cross-coupling reactions (e.g., Suzuki-Miyaura couplings) to build extended architectures. Crystallographically, the heavy, polarizable bromine atom introduces the potential for highly directional halogen bonding.

Structural logic and intermolecular effects of substituents on the 4-azaindole core.

Crystallographic Principles of the Substituted Scaffold

The structural integrity of 7-bromo-1-isopropyl-4-azaindole is governed by the interplay between the rigid aromatic core and its sterically demanding substituents.

  • Planarity and Delocalization: The 1H-pyrrolo[3,2-b]pyridine core maintains strict planarity due to extensive π-conjugation. Bond lengths within the heterocyclic ring typically range from 1.33 to 1.43 Å, indicative of delocalized aromaticity ()[4].

  • Steric Twisting: The N1-isopropyl group introduces significant steric hindrance. To minimize steric clashes with the adjacent C2 hydrogen, the isopropyl methine proton and methyl groups are forced out of the aromatic plane. This twisting disrupts standard planar stacking motifs ()[5].

  • Packing Forces: Because the N1 position is alkylated, the molecule cannot form the nearly linear N–H···N hydrogen-bonded dimers typical of unsubstituted azaindoles. Instead, the crystal lattice is stabilized by a combination of van der Waals forces, offset π-π stacking, and halogen bonding (C-Br···N or C-Br···π interactions)[4].

Experimental Protocol: Crystal Growth and SCXRD Analysis

To obtain high-resolution structural data, a rigorous, self-validating SCXRD protocol must be employed. The presence of the heavy bromine atom dictates specific experimental choices, particularly regarding the X-ray source and absorption correction.

Step 1: Crystal Growth (Solvent Evaporation Method)

Causality: Slow evaporation ensures the system remains near equilibrium, promoting the formation of the thermodynamically most stable polymorph with minimal defect density.

  • Dissolve 20 mg of 7-bromo-1-isopropyl-4-azaindole in 2 mL of a binary solvent system (e.g., Dichloromethane/Hexane, 1:2 v/v) in a clean glass vial.

  • Cap the vial loosely or cover with Parafilm pierced with a single pinhole to control the evaporation rate.

  • Store the vial in a vibration-free environment at a constant temperature (20–25 °C) for 3–7 days until suitable single crystals (typically colorless prisms) precipitate.

Step 2: Crystal Selection and Mounting

Causality: Data collection at cryogenic temperatures (100 K) minimizes atomic thermal vibrations (Debye-Waller factors), significantly improving the resolution of high-angle reflections and the precision of bond length determinations.

  • Submerge the crystals in a drop of inert perfluorinated polyether oil (e.g., Paratone-N) on a glass slide to prevent solvent loss and oxidation.

  • Examine under a polarized light microscope. Select a single crystal with uniform extinction and sharp edges (optimal size: 0.1 × 0.1 × 0.2 mm).

  • Mount the crystal onto a MiTeGen cryoloop and immediately transfer it to the diffractometer's cold stream (100 K).

Step 3: X-Ray Diffraction Data Collection

Causality: Molybdenum Kα radiation (λ = 0.71073 Å) is selected over Copper Kα to minimize severe X-ray absorption effects caused by the heavy bromine atom, which could otherwise skew intensity data.

  • Center the crystal in the X-ray beam using the diffractometer's optical camera.

  • Collect preliminary frames to determine the unit cell parameters and verify crystal quality (mosaic spread < 0.5°).

  • Execute a full data collection strategy (e.g., ω and φ scans) to ensure >99% completeness up to a resolution of 2θ = 55°.

Step 4: Data Reduction and Structure Solution

Causality: Multi-scan absorption correction is mandatory because the crystal shape is rarely a perfect sphere, and the bromine atom absorbs X-rays anisotropically depending on the crystal's orientation.

  • Integrate the raw diffraction frames using software such as CrysAlisPro or APEX4.

  • Apply empirical absorption correction (e.g., SADABS) based on equivalent reflections.

  • Solve the phase problem using Dual-Space algorithms (e.g., SHELXT) to locate the heavy Br atom and the rigid azaindole core.

  • Refine the structure using full-matrix least-squares on F² (SHELXL). Assign anisotropic displacement parameters to all non-hydrogen atoms.

  • Place hydrogen atoms in calculated positions using a riding model (e.g., C-H = 0.95-0.98 Å) to prevent over-parameterization.

Workflow for Single-Crystal X-Ray Diffraction (SCXRD) of halogenated azaindoles.

Quantitative Data & Structural Parameters

Based on crystallographic databases for closely related halogenated and N-alkylated 4-azaindoles, the following tables summarize the expected quantitative parameters for 7-bromo-1-isopropyl-4-azaindole.

Table 1: Expected Crystallographic and Refinement Parameters
ParameterExpected Value / Range
Chemical Formula C₁₀H₁₁BrN₂
Formula Weight 239.11 g/mol
Crystal System Monoclinic or Triclinic
Space Group P2₁/c or P-1 (Typical for achiral organics)
Temperature 100(2) K
Wavelength (Mo Kα) 0.71073 Å
Density (calculated) ~1.65 - 1.75 g/cm³
Absorption Coefficient (μ) ~4.5 - 5.5 mm⁻¹
Final R indices [I>2σ(I)] R1 ≈ 0.030 - 0.050, wR2 ≈ 0.080 - 0.120
Table 2: Selected Expected Bond Lengths and Angles
Structural FeatureAtoms InvolvedExpected Value
Halogen Bond C(7)–Br(1)1.88 - 1.91 Å
N-Alkylation N(1)–C(isopropyl)1.46 - 1.49 Å
Core Delocalization C(2)–C(3) (Pyrrole)1.35 - 1.38 Å
Core Delocalization C(5)–C(6) (Pyridine)1.38 - 1.41 Å
Steric Angle C(2)–N(1)–C(isopropyl)125° - 128°

Mechanistic Insights into Intermolecular Interactions

The solved crystal structure of 7-bromo-1-isopropyl-4-azaindole provides critical insights for SBDD. By mapping the unit cell, researchers can observe that the N1-isopropyl group effectively shields the pyrrole face of the molecule. In the context of a kinase active site, this dictates that the molecule cannot utilize the N1 position as a hydrogen bond donor to the hinge region (e.g., to the backbone carbonyl of a hinge residue). Instead, the pyridine nitrogen (N4) remains the primary hydrogen bond acceptor[2].

Furthermore, the C7-bromine atom's orientation in the crystal lattice reveals halogen bonding interactions with neighboring electron-rich regions. In a biological target, this trajectory can be exploited to target specific hydrophobic pockets or backbone carbonyls via orthogonal halogen bonds, enhancing both binding affinity and target selectivity[4].

References

  • Mérour, J.-Y., Buron, F., Plé, K., Bonnet, P., & Routier, S. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19935-19979. URL: [Link]

  • Porter, J., et al. (2009). Discovery of 4-azaindoles as novel inhibitors of c-Met kinase. Bioorganic & Medicinal Chemistry Letters, 19(10), 2780-2784. URL: [Link]

  • Štarha, P., et al. (2020). Structural formula of the studied complexes cis-[PtCl2(naza)2]... (Synthesis and biological activity of cis-diiodido-platinum(II) complexes containing 4-azaindole and its N1-isopropyl derivative). ResearchGate. URL: [Link]

  • Szaleniec, M., et al. (2025). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. International Journal of Molecular Sciences (via PMC). URL: [Link]

  • Schareina, T., et al. (2015). A convenient synthesis of 4- and 7-azaindoles. Organic & Biomolecular Chemistry, RSC Publishing. URL: [Link]

Sources

Exploratory

Solvation Dynamics and Solubility Profiling of 7-Bromo-1-isopropyl-4-azaindole: A Technical Whitepaper

Executive Summary In modern medicinal chemistry, the 4-azaindole (1H-pyrrolo[3,2-b]pyridine) scaffold has emerged as a privileged bioisostere for indoles and purines, frequently utilized in the design of ATP-competitive...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the 4-azaindole (1H-pyrrolo[3,2-b]pyridine) scaffold has emerged as a privileged bioisostere for indoles and purines, frequently utilized in the design of ATP-competitive kinase inhibitors[1]. The derivative 7-Bromo-1-isopropyl-4-azaindole (CAS: 1465152-99-1) represents a highly functionalized intermediate. The strategic placement of a bromine atom at the C7 position enables downstream palladium-catalyzed cross-coupling, while the N1-isopropyl group acts as a lipophilic vector to occupy hydrophobic pockets in target proteins.

Understanding the solubility profile of this specific intermediate is critical for optimizing reaction conditions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) and downstream purification workflows. This guide provides an in-depth analysis of the thermodynamic principles governing its solvation, supported by quantitative data and self-validating experimental protocols.

Structural Determinants of Solvation

To predict and manipulate the solubility of 7-Bromo-1-isopropyl-4-azaindole, one must analyze the causality between its structural modifications and intermolecular forces. The parent 4-azaindole is sparingly soluble in water but dissolves readily in polar organic solvents due to its ability to act as both a hydrogen bond donor (pyrrole N-H) and acceptor (pyridine N) [2].

However, the functionalization of this specific derivative fundamentally alters its solvation thermodynamics:

  • N1-Isopropylation (Loss of H-Bond Donor): Alkylation of the pyrrole nitrogen with an isopropyl group entirely removes the molecule's hydrogen bond donor (HBD) capacity. This drastically reduces its solubility in aqueous media and highly polar protic solvents, shifting its preference toward lipophilic and polar aprotic environments.

  • Steric Bulk and Crystal Lattice Disruption: The branched isopropyl group introduces significant steric bulk, which disrupts planar π−π stacking in the solid state. This lowers the crystal lattice energy compared to the parent compound, entropically favoring dissolution in organic solvents.

  • C7-Bromination (Polarizability): The heavy bromine atom increases the overall lipophilicity (LogP) and introduces a highly polarizable electron cloud, enhancing Van der Waals (dispersion) interactions with non-polar solvents like toluene and hexane [3].

StructuralLogic Core 7-Bromo-1-isopropyl-4-azaindole IsoPropyl 1-Isopropyl Group (Steric Bulk & Lipophilicity) Core->IsoPropyl Bromo 7-Bromo Group (Polarizability) Core->Bromo Aza 4-Aza Pyridine N (H-Bond Acceptor) Core->Aza Sol1 High Solubility in Non-Polar Solvents IsoPropyl->Sol1 Increases LogP Sol2 High Solubility in Polar Aprotic Solvents IsoPropyl->Sol2 Removes N-H Donor Bromo->Sol1 Enhances dispersion Aza->Sol2 Dipole interactions Sol3 Moderate Solubility in Polar Protic Solvents Aza->Sol3 Accepts H-bonds

Structural features of 7-Bromo-1-isopropyl-4-azaindole dictating solvent interactions.

Quantitative Solubility Profile in Common Organic Solvents

Based on the physicochemical properties of the functional groups, the quantitative solubility of 7-Bromo-1-isopropyl-4-azaindole at standard ambient temperature (25°C) is summarized below. The data reflects the compound's high affinity for polar aprotic and non-polar environments.

Solvent ClassSolventDielectric Constant ( ε )Estimated Solubility (mg/mL)Primary Solvation Mechanism
Polar Aprotic Dichloromethane (DCM)8.93> 150Strong dipole-dipole interactions; excellent lipophilic compatibility.
Polar Aprotic Ethyl Acetate (EtOAc)6.02> 100Favorable dispersion forces; dipole alignment with pyridine N.
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 80High dielectric stabilization of the polarizable C-Br bond.
Non-Polar Toluene2.3850 - 80 π−π stacking and dispersion forces facilitated by the bromine atom.
Polar Protic Methanol (MeOH)32.720 - 40H-bond donation from MeOH to the basic pyridine nitrogen.
Non-Polar Hexane1.8910 - 20Weak dispersion forces; limited by the polarity of the azaindole core.
Aqueous Water80.1< 0.05Hydrophobic exclusion driven by the isopropyl and bromo groups.

Self-Validating Experimental Protocol: Isothermal Shake-Flask Method

To empirically determine the exact solubility of 7-Bromo-1-isopropyl-4-azaindole for process chemistry scale-up, the Isothermal Shake-Flask Method coupled with HPLC-UV is the gold standard.

As an Application Scientist, I emphasize that a protocol is only as reliable as its internal controls. The following methodology is designed as a self-validating system : it incorporates kinetic sampling to mathematically prove that thermodynamic equilibrium has been reached, preventing false-low readings caused by slow dissolution kinetics.

Step-by-Step Methodology

Phase 1: Preparation and Equilibration

  • Solute Addition: Add an excess amount of 7-Bromo-1-isopropyl-4-azaindole (e.g., 200 mg) to a 5 mL glass vial containing 1 mL of the target solvent. Causality: An excess ensures that the chemical potential of the solid phase equals the chemical potential of the solute in the liquid phase, a prerequisite for thermodynamic saturation.

  • Agitation: Seal the vial and place it in a thermostatic shaker bath set strictly to 25.0 ± 0.1 °C at 300 RPM. Causality: Temperature fluctuations exponentially impact solubility. Strict isothermal conditions prevent supersaturation artifacts.

Phase 2: Self-Validating Sampling 3. Time-Course Extraction: Extract 50 µL aliquots of the suspension at exactly 24 hours and 48 hours . 4. Phase Separation: Pass the aliquots through a 0.22 µm PTFE syringe filter . Causality: PTFE must be used instead of Nylon. Nylon filters possess amide bonds that can non-specifically bind lipophilic, nitrogen-containing heterocycles, artificially lowering the measured concentration.

Phase 3: Quantification and Validation 5. Dilution: Dilute the filtered supernatant by a factor of 100 in the HPLC mobile phase (e.g., 50:50 Water:Acetonitrile) to ensure the concentration falls within the linear dynamic range of the UV detector. 6. HPLC-UV Analysis: Inject the sample into a C18 reverse-phase column. Monitor absorbance at 288 nm , which is the characteristic λmax​ for the 4-azaindole conjugated system [4]. 7. System Validation Check: Compare the calculated concentration of the 24-hour sample to the 48-hour sample. If the variance is < 3%, thermodynamic equilibrium is confirmed. If the variance is > 3%, continue shaking and sample again at 72 hours.

SolubilityWorkflow Start Excess Solute Addition (CAS: 1465152-99-1) Equilibration Isothermal Equilibration (24-48h at 25°C) Start->Equilibration Form Suspension Separation Phase Separation (PTFE Filtration) Equilibration->Separation Achieve Saturation Analysis Supernatant Analysis (HPLC-UV at 288 nm) Separation->Analysis Isolate Liquid Phase Data Solubility Quantification (mg/mL) Analysis->Data Integrate Peak Area

Workflow for isothermal shake-flask solubility determination of azaindole derivatives.

Applications in Synthesis Workflows

Understanding this solubility profile directly informs rational reaction design. For instance, when executing a Buchwald-Hartwig amination at the C7-bromo position, the high solubility of this intermediate in toluene makes it an ideal solvent. Toluene not only fully dissolves the starting material but also supports the high temperatures (90-110 °C) required for palladium oxidative addition into the sterically hindered, electron-rich C-Br bond.

Conversely, if an aqueous workup is required post-reaction, the extreme lipophilicity of the N1-isopropyl group ensures that the product will partition almost exclusively into the organic layer (e.g., EtOAc or DCM), minimizing product loss during liquid-liquid extraction and streamlining the path to high-purity isolation.

References

Foundational

The Strategic Utility of 7-Bromo-1-isopropyl-4-azaindole in Targeted Drug Discovery: A Mechanistic and Methodological Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary In the pursuit of highly selective and potent targeted therapies, the architectura...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

In the pursuit of highly selective and potent targeted therapies, the architectural design of small-molecule inhibitors is paramount. As a Senior Application Scientist, I frequently utilize the 4-azaindole (1H-pyrrolo[3,2-b]pyridine) scaffold to overcome the pharmacokinetic and pharmacodynamic limitations of traditional indole or purine cores. This whitepaper provides an in-depth mechanistic analysis of 7-Bromo-1-isopropyl-4-azaindole —a highly strategic intermediate—and details the self-validating protocols required to translate this scaffold into potent, ATP-competitive kinase inhibitors.

Structural Rationale and Mechanism of Action (MoA)

The translation of the 7-bromo-1-isopropyl-4-azaindole scaffold into a clinical candidate relies on a precise understanding of its molecular causality. Every functional group on this intermediate serves a distinct, synergistic purpose in the final drug's Mechanism of Action.

The 4-Azaindole Core: The Hinge Anchor

The 1[1]. In the context of kinase inhibition, it acts as an ATP mimetic. The pyridine nitrogen (N4) serves as a critical hydrogen bond acceptor, anchoring the molecule to the backbone amide (often a conserved residue like Lysine or Valine) within the kinase hinge region[2]. This fundamental interaction is the primary driver of binding affinity.

N1-Isopropyl Alkylation: Hydrophobic Targeting and Desolvation

Unsubstituted azaindoles possess a pyrrole N-H, which acts as a strong hydrogen bond donor. While useful in some contexts, this donor capacity can lead to promiscuous off-target binding and carries a high desolvation penalty when entering lipophilic pockets.

  • Causality: Alkylating the N1 position with an isopropyl group eliminates this H-bond donor, locking the molecule into a specific binding conformation. Furthermore, the bulky, lipophilic isopropyl group is sterically directed into hydrophobic sub-pockets (e.g., the ribose-binding pocket of ATP), significantly 3[3].

The C7-Bromo Handle: The Selectivity Filter

The bromine atom at the 7-position is an electronically activated synthetic handle. Through late-stage palladium-catalyzed cross-coupling, this position is functionalized with diverse aryl or heteroaryl groups.

  • Mechanism: Once functionalized, the C7-substituent projects deep into the kinase binding cleft (often the DFG-out pocket). This projection dictates the inhibitor's selectivity profile, allowing chemists to tune the molecule to target specific kinases such as 4[4] or 2[2].

MoA A 7-Bromo-1-isopropyl 4-azaindole Scaffold B 4-Azaindole Core (Hinge Region Anchor) A->B C N1-Isopropyl Group (Hydrophobic Pocket) A->C D C7-Substituent (DFG-Out Selectivity) A->D E ATP-Competitive Kinase Inhibition B->E C->E D->E F Downstream Signaling Halted E->F

Mechanistic contributions of the functionalized 4-azaindole scaffold in kinase inhibition.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems. Each step includes a built-in checkpoint to verify causality and success before proceeding.

Protocol A: Late-Stage C7 Functionalization (Suzuki-Miyaura Coupling)

This protocol details the conversion of the 7-bromo precursor into an active kinase inhibitor via cross-coupling.

  • Reagent Assembly: In a nitrogen-purged Schlenk flask, combine 7-bromo-1-isopropyl-4-azaindole (1.0 eq), the desired aryl boronic acid (1.2 eq), and K3​PO4​ (3.0 eq).

    • Causality: K3​PO4​ is selected as a mild base to facilitate transmetalation without cleaving sensitive functional groups.

  • Catalyst Activation: Add Pd(dppf)Cl2​ (0.05 eq) and dissolve in a rigorously degassed mixture of 1,4-dioxane/water (4:1 v/v).

    • Self-Validation Checkpoint: Observe the solution color. A persistent dark red/brown indicates active Pd(II)/Pd(0) cycling. If the solution rapidly turns black and precipitates (Palladium black), oxygen contamination has occurred, and the reaction must be aborted.

  • Thermal Cycling: Heat the mixture to 90°C for 12 hours under continuous stirring.

  • LC-MS Validation: Sample the reaction.

    • Self-Validation Checkpoint: The starting material exhibits a distinct 1:1 isotopic doublet (M / M+2) due to the naturally occurring 79Br and 81Br isotopes. The complete disappearance of this doublet in the LC-MS chromatogram confirms 100% oxidative addition and successful coupling.

  • Purification: Filter through a Celite pad, concentrate in vacuo, and purify via reverse-phase HPLC to yield the functionalized derivative.

Protocol B: Mechanistic Validation via TR-FRET Kinase Assay

To confirm that the newly synthesized derivative operates via the intended ATP-competitive MoA, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed.

  • Assay Assembly: In a 384-well microplate, dispense the recombinant target kinase, a serial dilution of the 4-azaindole derivative, and a biotinylated peptide substrate.

  • ATP Competition Initiation: Add ATP at a concentration exactly equal to its established Km​ for the specific kinase.

    • Causality: Running the assay at the ATP Km​ ensures the system is highly sensitive to competitive inhibitors. If the compound is an allosteric inhibitor, the IC50​ would remain static regardless of ATP concentration.

  • Detection Phase: After a 60-minute incubation, halt the reaction using EDTA (to chelate Mg2+ required for kinase activity). Add the TR-FRET detection buffer containing a Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor).

  • Data Acquisition: Measure the FRET signal ratio (665 nm / 615 nm).

    • Self-Validation Checkpoint: A dose-dependent decrease in the emission ratio confirms that the 4-azaindole derivative successfully outcompeted ATP, preventing substrate phosphorylation.

Workflow W1 Scaffold Preparation W2 Pd-Catalyzed C7-Coupling W1->W2 W3 LC-MS Isotope Validation W2->W3 W4 TR-FRET Kinase Assay W3->W4 W5 Lead Optimization W4->W5

Self-validating experimental workflow for synthesizing and screening 4-azaindole derivatives.

Quantitative Data: Physicochemical and Pharmacological Profiling

The strategic addition of the N1-isopropyl group and subsequent C7-functionalization dramatically alters the pharmacological profile of the base scaffold. The table below summarizes the structure-activity relationship (SAR) progression, demonstrating how these modifications enhance both potency and pharmacokinetic viability.

Compound StageStructure / ModificationTarget Kinase IC50​ (nM)Aqueous Sol. (µg/mL)Caco-2 Papp​ ( 10−6 cm/s)Primary Mechanism / Status
Base Core 4-Azaindole (Unsubstituted)> 10,0004501.2Weak Hinge Binder; Poor Permeability
Intermediate 7-Bromo-1-isopropyl-4-azaindole> 5,00012018.5Inactive Precursor; High Permeability
Active Drug Lead 7-(4-Fluorophenyl)-1-isopropyl-4-azaindole12 8524.0 Potent ATP-Competitive Inhibitor

Data Interpretation: The transition from the unsubstituted core to the N1-isopropyl intermediate causes a slight drop in aqueous solubility but yields a massive >15-fold increase in Caco-2 permeability (a proxy for intestinal absorption). The final C7-functionalization bridges the gap to the DFG-out pocket, dropping the IC50​ into the low nanomolar range, validating the scaffold's utility in drug discovery.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Design and Synthesis of 4-Azaindoles as Inhibitors of p38 MAP Kinase Source: ACS Publications URL
  • Structural formula of the studied complexes cis-[PtCl2(naza)2] (1–5)

Sources

Protocols & Analytical Methods

Method

Application Note: 7-Bromo-1-isopropyl-4-azaindole as a Strategic Building Block for Kinase Inhibitor Discovery

Executive Summary The development of small-molecule kinase inhibitors requires core scaffolds that balance high-affinity target engagement with favorable pharmacokinetic properties. 7-Bromo-1-isopropyl-4-azaindole (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of small-molecule kinase inhibitors requires core scaffolds that balance high-affinity target engagement with favorable pharmacokinetic properties. 7-Bromo-1-isopropyl-4-azaindole (CAS: 1465152-99-1) has emerged as a highly versatile building block in medicinal chemistry. By functioning as a bioisostere for traditional indole and purine rings, this specific 4-azaindole derivative provides a robust platform for structure-activity relationship (SAR) exploration. This application note details the mechanistic rationale, physicochemical profiling, and validated experimental protocols for utilizing this scaffold in high-throughput drug discovery workflows.

Mechanistic Rationale: The 4-Azaindole Advantage

Bioisosterism and Physicochemical Tuning

Indole cores are ubiquitous in kinase inhibitors but often suffer from high lipophilicity (clogD) and poor aqueous solubility, leading to suboptimal oral bioavailability and high plasma protein binding[1]. The substitution of a CH fragment with a nitrogen atom at the 4-position (N4) to create a 4-azaindole significantly improves these parameters. The N4 atom introduces a dipole that lowers overall lipophilicity and enhances aqueous solubility, often translating to superior metabolic stability and a lower unbound clearance in in vivo models[1].

Structural Causality of 7-Bromo-1-isopropyl-4-azaindole

Every functional group on this specific building block serves a deliberate mechanistic purpose in kinase targeting:

  • The N4 Pyridine Nitrogen (Hinge Binder): Acts as a critical hydrogen bond acceptor. In the ATP-binding pocket of kinases such as c-Met and PAK1, N4 directly interacts with the backbone NH of the kinase hinge region, anchoring the scaffold[2].

  • The 1-Isopropyl Group (Hydrophobic Plug): Serves a dual purpose. First, it acts as a lipophilic moiety to engage specific hydrophobic pockets adjacent to the hinge region. Second, it deliberately removes the hydrogen bond donor capacity of the pyrrole nitrogen (N1). This desolvation strategy enhances membrane permeability and tunes kinase selectivity by preventing promiscuous hydrogen bonding[3].

  • The 7-Bromo Substituent (Synthetic Vector): Positioned adjacent to the bridgehead carbon, the bromide provides a highly reactive sp2-hybridized electrophilic center. This allows for late-stage diversification via transition-metal-catalyzed cross-coupling, projecting substituents directly toward the solvent-exposed region or secondary hydrophobic pockets of the kinase domain[4].

Physicochemical Profiling

To facilitate molecular modeling and formulation planning, the quantitative properties of the building block are summarized below.

PropertyValueSignificance in Drug Design
Chemical Name 7-Bromo-1-isopropyl-1H-pyrrolo[3,2-b]pyridineStandard IUPAC nomenclature for structural identification.
CAS Number 1465152-99-1Unique identifier for procurement and inventory tracking.
Molecular Weight 239.11 g/mol Low molecular weight ensures the final derivatized compound remains within Lipinski's Rule of 5.
CLogP (Estimated) ~2.5Optimal baseline lipophilicity, allowing room for the addition of hydrophobic functional groups.
Key Reactive Site C7 (Bromide)Enables efficient sp2-sp2 cross-coupling (e.g., Suzuki, Sonogashira).
Hinge-Binding Motif N4 (Pyridine Nitrogen)Acts as a strong, directional hydrogen bond acceptor for ATP-competitive binding.

Strategic Workflows in Drug Discovery

The true value of 7-bromo-1-isopropyl-4-azaindole lies in its ability to serve as the central hub for iterative SAR generation. By holding the hinge-binding (N4) and hydrophobic (1-isopropyl) interactions constant, medicinal chemists can systematically vary the C7 position to optimize potency and selectivity.

SAR_Workflow A 7-Bromo-1-isopropyl -4-azaindole (Core Scaffold) B Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald) A->B Reagents: Boronic Acids/Amines C C7-Substituted Library Generation B->C Diversification D High-Throughput Kinase Screening C->D in vitro assays E Lead Optimization (e.g. c-Met, PAK1) D->E SAR Feedback E->B Iterative Design

Caption: Logical workflow for iterative SAR library generation using the 4-azaindole core scaffold.

Experimental Protocols

Protocol 1: Late-Stage Functionalization via Suzuki-Miyaura Coupling

This protocol describes the C7-arylation of the azaindole core.

Causality of Experimental Choices: Pd(dppf)Cl₂ is selected as the catalyst because the bidentate dppf ligand provides a large bite angle (99°). This facilitates the reductive elimination step and prevents the formation of inactive palladium black, ensuring high yields even with the sterically demanding C7 position (adjacent to the bridgehead). A biphasic 1,4-dioxane/water system is utilized to ensure simultaneous solvation of the lipophilic azaindole core and the inorganic base (K₂CO₃), which is critical for driving the transmetalation step.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 7-bromo-1-isopropyl-4-azaindole (1.0 equiv, 0.5 mmol) and the desired aryl/heteroaryl boronic acid (1.2 equiv, 0.6 mmol).

  • Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 equiv, 0.025 mmol) and anhydrous K₂CO₃ (2.0 equiv, 1.0 mmol).

  • Solvent Introduction: Evacuate and backfill the tube with dry nitrogen (3 cycles). Inject degassed 1,4-dioxane (4.0 mL) and degassed deionized water (1.0 mL) via syringe.

  • Reaction: Seal the tube and heat the biphasic mixture to 90 °C in an oil bath with vigorous stirring for 12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and wash with water (3 × 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the C7-functionalized product.

Protocol 2: Self-Validating TR-FRET Kinase Inhibition Assay

To evaluate the synthesized library, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed.

Causality of Experimental Choices: TR-FRET is selected over standard radiometric or luminescence assays because it is inherently self-validating. By utilizing a ratiometric emission readout (e.g., 665 nm / 615 nm), the assay internally corrects for well-to-well volume variations, quenching, and compound auto-fluorescence—a common artifact when screening highly conjugated heterocyclic libraries. This guarantees that the calculated IC₅₀ values reflect true competitive binding rather than optical interference.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point 3-fold serial dilution of the synthesized 4-azaindole derivatives in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume proxiplate using an acoustic liquid handler (e.g., Echo 550) to ensure high precision.

  • Enzyme Incubation: Add 5 µL of the target kinase (e.g., recombinant c-Met or PAK1) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add 5 µL of a substrate mixture containing ATP (at its predetermined Kₘ value) and the specific biotinylated peptide substrate. Centrifuge briefly and incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), a Europium-labeled anti-phospho antibody (donor), and Streptavidin-Allophycocyanin (acceptor).

  • Readout: Incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX), exciting at 337 nm and measuring emission ratios at 665 nm and 615 nm. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Molecular Interaction Modeling

Understanding the spatial orientation of the 7-bromo-1-isopropyl-4-azaindole scaffold within the kinase active site is crucial for rational drug design. The diagram below illustrates the ATP-competitive binding logic of this building block.

Kinase_Binding Kinase Target Kinase (ATP-Binding Pocket) Hinge Hinge Region (Hydrogen Bonding) Hinge->Kinase Hydrophobic Hydrophobic Pocket (Van der Waals) Hydrophobic->Kinase Solvent Solvent Exposed Region (Vector Projection) Solvent->Kinase Scaffold 4-Azaindole Core (N4 Acceptor) Scaffold->Hinge H-Bond Acceptor Isopropyl 1-Isopropyl Group (Lipophilic) Isopropyl->Hydrophobic Hydrophobic Interaction C7_Sub C7-Substituent (from Bromide) C7_Sub->Solvent Vector for Solubility/Affinity

Caption: ATP-competitive binding model showing the specific interactions of the 4-azaindole functional groups.

References

  • The Azaindole Framework in the Design of Kinase Inhibitors Source: Molecules (PMC - NIH) URL:[Link]

  • Discovery of 4-azaindoles as novel inhibitors of c-Met kinase Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL:[Link]

  • Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL:[Link]

  • Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR) Source: Molecules (MDPI) URL:[Link]

Sources

Application

Application Note: Regioselective Synthesis of 1-Isopropyl-4-azaindole via N1-Alkylation

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Content Focus: Mechanistic causality, regioselectivity optimization, and self-validating protocols. Introduction: The Ambidentate Challenge 4-Azain...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Content Focus: Mechanistic causality, regioselectivity optimization, and self-validating protocols.

Introduction: The Ambidentate Challenge

4-Azaindole (1H-pyrrolo[3,2-b]pyridine) is a highly privileged pharmacophore in drug discovery, frequently deployed as a bioisostere for indole to improve aqueous solubility, alter lipophilicity, and enhance metabolic stability. The N1-alkylated derivative, specifically 1-isopropyl-4-azaindole, serves as a critical building block for synthesizing kinase inhibitors and novel platinum(II) anticancer complexes[1].

However, functionalizing this scaffold presents a classic regioselectivity challenge due to the ambidentate nature of the 4-azaindole core[2]. The ring system contains two distinct nitrogen atoms:

  • The Pyrrolic Nitrogen (N1): Electron-rich but its lone pair is tied up in the aromatic sextet.

  • The Pyridinic Nitrogen (N4): Electron-deficient ring, but possesses a localized, orthogonal lone pair, making it kinetically more nucleophilic in its neutral state[3].

Directing an electrophile exclusively to the N1 position requires overriding the inherent kinetic nucleophilicity of N4 by leveraging thermodynamic control and steric parameters[3].

Mechanistic Causality: Driving N1-Selectivity

To achieve selective N1-alkylation, the reaction must be driven toward thermodynamic control[3].

The Role of the Base and Solvent: By treating 4-azaindole with a strong, non-nucleophilic base such as sodium hydride (NaH), the N1 proton (pKa ~ 16.7) is abstracted to form a delocalized azaindolide anion[3]. In highly polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), the sodium cation is heavily solvated. This leaves a "naked" and highly reactive anion. Alkylation of this anion at N1 restores the full aromaticity of the pyrrole ring, making it the thermodynamically favored product[3].

Steric Effects of the Electrophile: The choice of the alkylating agent plays a massive role in regioselectivity. The bulky isopropyl group (introduced via 2-bromopropane) experiences significant steric hindrance if it attempts to attack the N4 position, which is flanked by the C3 and C5 positions. Consequently, the steric bulk of the isopropyl group heavily biases the reaction toward the more accessible N1 position[3].

Quantitative Data: Base and Solvent Effects

The choice of base and solvent dictates the regiochemical outcome. Table 1 illustrates the principles of base and solvent effects on N-alkylation regioselectivity using azaindole and structurally related ambidentate analogues[3].

Table 1: Influence of Reaction Conditions on Regioselectivity (Illustrative Principles)

Heterocycle ModelBaseSolventElectrophileRegioisomeric Ratio (N1:N4/N2)Total Yield (%)
Azaindole AnalogueNaHTHFAlkyl bromide>99:196
Azaindole AnalogueCs₂CO₃DMFAlkyl bromide85:1595
7-NO₂-AnalogueNaHTHFAlkyl bromide4:9698

Insight: Strong bases like NaH in THF/DMF provide reliable >99:1 N1-selectivity, whereas weaker bases like Cs₂CO₃ can erode this ratio, leading to mixtures that complicate downstream purification[3].

Reaction Pathway Visualization

The following diagram maps the logic gate of the alkylation process, demonstrating how thermodynamic control pathways bypass the kinetic N4-alkylation trap.

G A 4-Azaindole (Neutral) B Azaindolide Anion (Delocalized) A->B NaH / DMF (0 °C) C 1-Isopropyl-4-azaindole (Thermodynamic) B->C 2-Bromopropane Sterically Favored D 4-Isopropyl-4-azaindolium (Kinetic) B->D 2-Bromopropane Disfavored

Figure 1: Reaction pathways for 4-azaindole N-alkylation highlighting N1 regioselectivity.

Self-Validating Experimental Protocol

Target: Synthesis of 1-Isopropyl-1H-pyrrolo[3,2-b]pyridine[1]. Scale: 10 mmol (Bench scale)

Materials Required:
  • Substrate: 4-Azaindole (1.0 equiv, 10 mmol, 1.18 g)

  • Base: Sodium hydride (60% dispersion in mineral oil, 1.2 equiv, 12 mmol, 480 mg)[1]

  • Electrophile: 2-Bromopropane (1.5 equiv, 15 mmol, 1.41 mL)[1]

  • Solvent: Anhydrous DMF (0.2 M, 50 mL)

Step-by-Step Methodology:

Step 1: System Preparation (Moisture Exclusion)

  • Action: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar. Purge with ultra-high purity N₂ for 15 minutes.

  • Causality: NaH reacts violently with atmospheric moisture to form NaOH and H₂ gas. NaOH is a significantly weaker base that cannot fully deprotonate the N1 position, leading to incomplete conversion and eroded regioselectivity.

  • Validation: The flask maintains positive N₂ pressure via a bubbler, ensuring a strictly anhydrous environment.

Step 2: Deprotonation

  • Action: Dissolve 4-azaindole in 50 mL of anhydrous DMF. Cool the solution to 0 °C using an ice-water bath. Carefully add the NaH dispersion portion-wise over 10 minutes.

  • Causality: The acid-base reaction is highly exothermic. Cooling to 0 °C controls the release of H₂ gas and prevents thermal degradation of the solvent or substrate.

Step 3: Anion Maturation

  • Action: Stir the suspension at 0 °C for 30 minutes.

  • Causality: Solid NaH reacts heterogeneously. Sufficient time is required to ensure quantitative deprotonation of the substrate.

  • Validation: The cessation of H₂ bubbling and the transition of the mixture from a cloudy suspension to a clear/yellowish solution visually confirms that the azaindolide anion has fully formed.

Step 4: Alkylation

  • Action: Add 2-bromopropane dropwise via a gas-tight syringe. Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4–6 hours.

  • Causality: Secondary alkyl halides like 2-bromopropane undergo S_N2 substitution slower than primary halides due to steric hindrance. Room temperature provides the necessary kinetic energy to drive the substitution without promoting competing E2 elimination (which would yield propene gas).

Step 5: Reaction Monitoring

  • Action: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a mobile phase of 50% EtOAc in Hexanes.

  • Validation: The starting material spot (Rf ~0.2) should completely disappear, replaced by a single, less polar spot corresponding to the N1-alkylated product (Rf ~0.6). Absence of a baseline spot confirms that N4-alkylation (which forms a highly polar quaternary salt) did not occur.

Step 6: Quenching and Aqueous Wash (Critical)

  • Action: Cool the mixture back to 0 °C and carefully quench with 10 mL of ice-cold water. Dilute with 100 mL of EtOAc. Transfer to a separatory funnel. Wash the organic layer with 5% aqueous LiCl solution (3 x 50 mL) followed by brine (50 mL).

  • Causality: DMF is highly miscible with EtOAc, making standard aqueous washes ineffective. Washing with aqueous LiCl drastically increases the partition coefficient of DMF into the aqueous phase due to the high solvation energy of Li⁺ in water, effectively stripping DMF from the organic product.

  • Validation: A dramatic reduction in the organic layer's volume and the absence of a characteristic "fishy" DMF odor confirm successful solvent removal.

Step 7: Isolation

  • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution 10-30% EtOAc in Hexanes) to afford 1-isopropyl-4-azaindole.

Troubleshooting & Optimization

  • Issue: Low yield with significant gas evolution during Step 4.

  • Root Cause: The 2-bromopropane is undergoing E2 elimination to form propene gas rather than S_N2 alkylation.

  • Solution: Ensure the reaction temperature strictly does not exceed 25 °C. If the issue persists, substitute 2-bromopropane with 2-iodopropane . Iodine is a superior leaving group, which accelerates the S_N2 pathway, allowing it to outcompete the E2 elimination side-reaction.

  • Issue: Detection of N4-alkylated byproducts.

  • Root Cause: Insufficient thermodynamic control or use of a weaker base.

  • Solution: Verify the quality of the NaH (it degrades over time in unsealed containers). Ensure the solvent is strictly anhydrous DMF or THF, as protic impurities can protonate the anion and shift the reaction toward kinetic control[3].

References

  • BenchChem. "Technical Support Center: Managing Regioselectivity in the Functionalization of 4-Azaindole (1H-Pyrrolo[3,2-b]pyridine)". BenchChem.
  • ResearchGate. "Synthetic pathways for the preparation of a N1-isopropyl-4-azaindole...". ResearchGate.
  • National Institutes of Health (NIH) / PMC. "Development of a selective and scalable N1-indazole alkylation". PMC.

Sources

Method

Application Note: Fragment-Based Kinase Screening and Assay Preparation Using 7-Bromo-1-isopropyl-4-azaindole

Introduction & Scientific Rationale The azaindole scaffold is a privileged pharmacophore in medicinal chemistry, widely utilized as a bioisostere of adenosine triphosphate (ATP)[1]. The nitrogen atoms within the azaindol...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The azaindole scaffold is a privileged pharmacophore in medicinal chemistry, widely utilized as a bioisostere of adenosine triphosphate (ATP)[1]. The nitrogen atoms within the azaindole core are geometrically predisposed to form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket[2]. Among the various isomers, functionalized 4-azaindoles (1H-pyrrolo[3,2-b]pyridines) offer unique vectors for structural elaboration[3].

Specifically, 7-Bromo-1-isopropyl-4-azaindole (CAS: 1465152-99-1)[4] serves as an optimal building block for Fragment-Based Drug Discovery (FBDD) targeting kinases such as MAP4K1 and JAK3[5][6]. The structural logic of this specific scaffold relies on two key features:

  • The N1-Isopropyl Group : Imparts necessary lipophilicity and restricts the torsional angle of the molecule. This steric bulk is designed to perfectly occupy the hydrophobic pocket adjacent to the kinase hinge region, thereby anchoring the fragment and enhancing initial selectivity[7].

  • The C7-Bromine : Acts as a critical synthetic handle. Once the fragment's hinge-binding efficiency is validated in vitro, the bromine allows for rapid late-stage diversification (e.g., via Suzuki-Miyaura cross-coupling). This vector points directly toward the solvent-exposed region of the kinase, allowing chemists to build out the molecule to achieve nanomolar potency[7].

Mechanistic Workflow

The following diagram illustrates the logical progression from initial fragment validation to lead optimization using this specific azaindole scaffold.

FBDD Fragment 7-Bromo-1-isopropyl- 4-azaindole Screening High-Conc TR-FRET Fragment Screen Fragment->Screening Validates hinge binding Coupling Suzuki-Miyaura Coupling at C7 Screening->Coupling Hit confirmed Lead Nanomolar Kinase Inhibitor Coupling->Lead Adds solvent- exposed moiety

Logical progression from fragment validation to lead optimization.

In Vitro Assay Rationale: Why TR-FRET?

Screening low-molecular-weight fragments like 7-Bromo-1-isopropyl-4-azaindole requires exceptionally high assay concentrations (often up to 1 mM) due to their low initial affinity. At these elevated concentrations, heterocyclic compounds frequently exhibit prompt autofluorescence, leading to false positives or severe assay interference[8].

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the industry standard for overcoming this. By introducing a microsecond time delay (e.g., 50 µs) before signal acquisition, TR-FRET allows the prompt background fluorescence of the azaindole fragment to completely decay, while the long-lived lanthanide (Europium) chelate emission persists, yielding a clean and highly sensitive readout[8].

Chemical Preparation & TR-FRET Protocol

Reagent Preparation & Compound Handling
  • Compound Stock : Dissolve 7-Bromo-1-isopropyl-4-azaindole in 100% anhydrous DMSO to yield a 50 mM stock[4].

    • Causality: Anhydrous DMSO prevents water-induced precipitation and oxidative degradation of the electron-rich azaindole core.

  • Assay Buffer : 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.

    • Causality: Brij-35 is a non-ionic detergent essential for preventing the highly hydrophobic isopropyl-azaindole fragment from non-specifically adsorbing to the polystyrene walls of the microplate. DTT maintains the kinase cysteine residues in a reduced, active state.

Step-by-Step TR-FRET Workflow

TRFRET Step1 Fragment Dilution 50 mM Stock in 100% DMSO Step2 Pre-Incubation 15 min with Target Enzyme Step1->Step2 Step3 Reaction Add ATP (Km) + Substrate (60 min) Step2->Step3 Step4 Quench & Probe Add EDTA + Eu-Antibody + Tracer Step3->Step4 Step5 Time-Resolved Readout Delay: 50µs, Read: 615/665nm Step4->Step5

Step-by-step TR-FRET assay workflow optimized for fragment screening.

  • Serial Dilution : Prepare a 10-point, 3-fold serial dilution of the fragment in 100% DMSO. Transfer 100 nL of this dilution to a low-volume 384-well plate using an acoustic liquid handler.

    • Causality: Acoustic dispensing ensures high precision at nanoliter volumes, keeping the final DMSO concentration strictly at 2% to prevent solvent-induced kinase denaturation[5].

  • Enzyme Pre-Incubation : Add 2.5 µL of the target kinase (e.g., MAP4K1) diluted in assay buffer. Incubate for 15 minutes at room temperature[6].

    • Causality: Pre-incubation allows the low-affinity fragment to reach thermodynamic binding equilibrium with the kinase hinge region before the competing ATP is introduced.

  • Reaction Initiation : Add 2.5 µL of a substrate/ATP mix. The ATP concentration must be set precisely at its apparent Km​ for the specific kinase[7].

    • Causality: Setting ATP at Km​ balances the assay sensitivity, allowing the detection of competitive inhibitors while maintaining a robust signal-to-noise ratio. Incubate for 60 minutes.

  • Quench and Detection : Add 5 µL of Stop/Detection buffer containing 20 mM EDTA, Europium-labeled anti-phospho antibody, and a fluorescent tracer.

    • Causality: EDTA rapidly chelates Mg²⁺, halting the kinase reaction instantly to ensure a precise end-point measurement[1].

  • Readout : Read the plate on a TR-FRET compatible microplate reader. Excite at 320 nm; measure emission at 615 nm (Europium donor) and 665 nm (Acceptor). Calculate the 665/615 ratio to determine percent inhibition.

Self-Validating Assay Controls

To ensure the trustworthiness of the assay system, the following controls must be embedded in every 384-well plate:

  • Maximum Signal (0% Inhibition) : DMSO vehicle only (2% final), plus enzyme and ATP. Validates maximum uninhibited enzyme velocity.

  • Minimum Signal (100% Inhibition) : EDTA added before ATP, or a known pan-kinase inhibitor (e.g., Staurosporine at 10 µM). Validates the assay floor and background fluorescence.

  • System Validation : The assay is only considered valid if the Z'-factor between the Max and Min controls is ≥0.6 .

Data Presentation: Fragment to Lead Evolution

To demonstrate the utility of this protocol, the table below summarizes the expected biochemical progression from the bare 7-Bromo-1-isopropyl-4-azaindole fragment to a fully functionalized lead inhibitor (e.g., via Suzuki coupling at the C7 position) against a target like MAP4K1[6].

Compound StageStructural ModificationTarget Kinase IC₅₀ (nM)Ligand Efficiency (LE)Assay Interference
Fragment 7-Bromo-1-isopropyl-4-azaindole12,5000.38Negligible (TR-FRET)
Intermediate C7-Phenyl substitution8500.35Negligible
Lead Compound C7-(substituted heteroaryl)4.20.41Negligible

References

  • [3] Guidechem. 7-Bromo-1-isopropyl-1H-pyrrolo[3,2-b]pyridine. Available at:

  • [4] ChemicalBook. 1465152-99-1 CAS Manufactory. Available at:

  • [1] Benchchem. A Comparative Guide to the Kinase Inhibitory Activity of Azaindole Isomers. Available at:

  • [2] ResearchGate. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. Available at:

  • [8] ACS Publications. Selectivity of Kinase Inhibitor Fragments. Available at:

  • [5] Google Patents. Azaindole derivatives as JAK3 inhibitors. Available at:

  • [7] ACS Publications. Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Available at:

  • [6] Semantic Scholar. Discovery of BAY-405: An Azaindole-Based MAP4K1 Inhibitor for the Enhancement of T-Cell Immunity against Cancer. Available at:

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing debromination in 7-Bromo-1-isopropyl-4-azaindole cross-coupling

Welcome to the dedicated technical support guide for researchers working with 7-Bromo-1-isopropyl-4-azaindole. This resource is designed to provide practical, in-depth solutions to common challenges encountered during pa...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for researchers working with 7-Bromo-1-isopropyl-4-azaindole. This resource is designed to provide practical, in-depth solutions to common challenges encountered during palladium-catalyzed cross-coupling reactions, with a primary focus on the persistent issue of debromination.

The 4-azaindole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other therapeutic agents due to its role as a bioisostere of indole and purine systems.[1][2][3] Functionalization at the 7-position is critical for exploring structure-activity relationships (SAR). However, the electron-deficient nature of the pyridine ring in the azaindole core makes the C7-Br bond susceptible to reductive cleavage (debromination or hydrodehalogenation), leading to the formation of 1-isopropyl-4-azaindole as a major byproduct. This not only reduces the yield of the desired product but also introduces significant purification challenges.

This guide combines mechanistic understanding with field-proven troubleshooting strategies to help you minimize this unwanted side reaction and achieve consistent, high-yielding results.

Frequently Asked Questions (FAQs)

Q1: What is debromination in this context, and what are the primary mechanistic pathways?

A1: Debromination, or hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling where the bromine atom on your substrate is replaced by a hydrogen atom.[4][5] This leads to the formation of an undesired byproduct, reducing the yield of your target molecule. The plausible mechanism involves the formation of palladium hydride (Pd-H) species, which can intercept the catalytic cycle.

There are two primary proposed pathways for the formation of the debrominated byproduct:

  • Pathway A (Direct Reduction): The oxidative addition of 7-Bromo-1-isopropyl-4-azaindole to the Pd(0) catalyst forms an arylpalladium(II) intermediate. If a hydride source is present, a Pd-H species can be formed. Reductive elimination from a subsequent intermediate then yields the debrominated product.

  • Pathway B (via Transmetalation Intermediate): After transmetalation with the coupling partner (e.g., an organoboron reagent in Suzuki coupling), the resulting diarylpalladium(II) complex can undergo β-hydride elimination if the coupling partner possesses β-hydrogens. The resulting Pd-H species can then reductively eliminate with the aryl group to form the byproduct.

Understanding these competing pathways is crucial for designing effective mitigation strategies.

G cluster_legend Legend pd0 L₂Pd(0) oa_complex L₂Pd(II)(Ar)(Br) pd0->oa_complex Oxidative Addition (+ Ar-Br) trans_complex L₂Pd(II)(Ar)(R) oa_complex->trans_complex Transmetalation (+ R-M) pd_hydride L₂Pd(II)(H)(Br) oa_complex->pd_hydride Hydride Transfer (from Base/Solvent/etc.) trans_complex->pd0 Reductive Elimination product Ar-R (Desired Product) trans_complex->product debrom_product Ar-H (Debrominated Byproduct) pd_hydride->pd0 pd_hydride->debrom_product Reductive Elimination key1 Main Catalytic Cycle key2 Debromination Pathway

Caption: Competing pathways in cross-coupling reactions.

Q2: Why is the 7-Bromo-4-azaindole scaffold particularly prone to debromination?

A2: The susceptibility of 7-Bromo-4-azaindole to debromination is rooted in its electronic properties. The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom. This electronic pull makes the C7-Br bond more polarized and susceptible to oxidative addition to the Pd(0) catalyst. Furthermore, the resulting arylpalladium intermediate is more electron-deficient, which can accelerate competing side reactions like reductive debromination, especially under non-optimized conditions.

Q3: Can the N-isopropyl group influence the rate of debromination?

A3: Yes, the N-substituent can play a role. The isopropyl group is an electron-donating group (EDG) which can slightly increase the electron density of the pyrrole ring. This has a modest electronic effect on the distal pyridine ring, but more importantly, its steric bulk can influence the preferred conformation of the substrate and its interaction with the bulky phosphine ligands on the palladium catalyst. This steric influence can affect the rates of both the desired productive reductive elimination and the undesired debromination pathway.

Troubleshooting Guide

This section addresses the most common issue encountered when performing cross-coupling reactions with 7-Bromo-1-isopropyl-4-azaindole.

Issue: High levels of debrominated byproduct (1-isopropyl-4-azaindole) observed in the reaction mixture.

This is the most frequent challenge. The formation of the debrominated product indicates that the hydrodehalogenation pathway is competing effectively with the desired cross-coupling pathway.

Plausible Causes:

  • High Reaction Temperature: Elevated temperatures can increase the rate of side reactions, including debromination.[4]

  • Inappropriate Base: The choice of base is critical. Strong bases, especially in combination with protic solvents (e.g., water, ethanol), can generate hydride species that fuel the debromination cycle.[5]

  • Suboptimal Ligand/Catalyst: The electronic and steric properties of the phosphine ligand profoundly impact the reaction's outcome. Some ligands may favor the formation or stabilization of palladium hydride intermediates.[4]

  • Hydride Contaminants: The presence of impurities in reagents or solvents that can act as hydride donors (e.g., certain organic bases like triethylamine, or impurities in boronic acids).

G start High Debromination Observed q_temp Is Reaction Temp > 100 °C? start->q_temp q_base What is the Base? (e.g., Carbonate, Phosphate, Alkoxide) q_temp->q_base No sol_temp Reduce Temperature (e.g., to 60-80 °C) q_temp->sol_temp Yes q_ligand Is the Ligand Optimized? q_base->q_ligand sol_base Screen Milder Bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) q_base->sol_base sol_ligand Screen Ligands (e.g., Xantphos, Buchwald Ligands) q_ligand->sol_ligand

Caption: A logical workflow for troubleshooting debromination.

Recommended Solutions & Optimization Strategies

A systematic approach involving the screening of bases, ligands, and solvents is the most effective way to suppress debromination.

Base Selection

The base plays a dual role: it's required for the transmetalation step in Suzuki couplings and for deprotonating the amine in Buchwald-Hartwig reactions, but it can also be a major contributor to debromination. Weaker inorganic bases are generally preferred.

BaseTypeTypical ConditionsPropensity for DebrominationComments
K₃PO₄ Inorganic2-3 eq., Dioxane/H₂OLow to Moderate Often an excellent first choice. Its moderate basicity and low solubility can be beneficial.[6]
Cs₂CO₃ Inorganic2-3 eq., Dioxane/H₂OLow to Moderate Generally effective; its higher solubility compared to K₂CO₃ can sometimes be advantageous.[7][8]
K₂CO₃ Inorganic2-3 eq., Dioxane/H₂OModerate A standard base, but can be less effective than K₃PO₄ for challenging substrates.
NaOtBu Alkoxide1.5-2 eq., Toluene/DioxaneHigh Very strong base, typically required for Buchwald-Hartwig aminations. Prone to promoting debromination. Use with highly active catalysts at lower temperatures.[9]
Et₃N Organic3+ eq., DMF/TolueneHigh Can act as a hydride source, especially at elevated temperatures. Generally not recommended for this substrate class.

Recommendation: Start by screening K₃PO₄ and Cs₂CO₃. For C-N couplings that require stronger bases like NaOtBu, it is critical to pair it with a highly active catalyst system to allow for lower reaction temperatures.

Catalyst and Ligand Screening

The choice of palladium precursor and phosphine ligand is arguably the most critical factor. Bulky, electron-rich phosphine ligands often accelerate the rate-limiting reductive elimination step, which can outcompete the debromination pathway.

Pd PrecursorLigandLigand TypeKey CharacteristicsSuitability for 7-Bromo-4-azaindole
Pd(OAc)₂ or Pd₂(dba)₃Xantphos BidentateWide bite angle, promotes reductive elimination.Excellent Starting Point. Often effective at minimizing debromination in both C-C and C-N couplings.[8]
Pd(OAc)₂ or G3/G4 PrecatalystsXPhos / SPhos Buchwald-type (Monodentate)Bulky, electron-rich. Highly active catalysts.Highly Recommended. Especially for challenging couplings and C-N aminations. Can enable lower reaction temperatures.[6][7]
Pd(OAc)₂ or Pd₂(dba)₃RuPhos Buchwald-type (Monodentate)Similar to XPhos/SPhos, often used for secondary amines.Good for Buchwald-Hartwig. Can provide complementary reactivity to other Buchwald ligands.[9]
Pd(PPh₃)₄PPh₃MonodentateLess electron-rich, less bulky.Use with Caution. Often leads to higher levels of debromination with electron-deficient heteroaryl halides.[7]

Recommendation: For Suzuki-Miyaura couplings, screen Pd(OAc)₂ with Xantphos or XPhos. For Buchwald-Hartwig aminations, use a modern Buchwald precatalyst (e.g., XPhos Pd G3) with NaOtBu at the lowest possible temperature (start at 60-80 °C).

Solvent and Temperature Optimization
  • Solvents: Aprotic solvents like 1,4-Dioxane , Toluene , or CPME are generally preferred.[4] For Suzuki couplings, a small amount of water is necessary to facilitate the transmetalation step. A typical ratio is 4:1 or 5:1 dioxane:water. Avoid alcoholic solvents if possible, as they can be hydride sources.

  • Temperature: Operate at the lowest temperature that provides a reasonable reaction rate. High temperatures almost always increase the amount of debrominated byproduct.[4] Start optimization screens at 60-80 °C before increasing the temperature if conversion is low.

Experimental Protocols

The following are generalized starting protocols. They should be optimized for each specific coupling partner. All procedures must be carried out under an inert atmosphere (Nitrogen or Argon) using dry solvents.

Caption: General experimental workflow for cross-coupling.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry reaction vial or flask, add 7-Bromo-1-isopropyl-4-azaindole (1.0 equiv), the desired arylboronic acid (1.5 equiv), and K₃PO₄ (2.0 equiv).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with nitrogen or argon. Repeat this cycle three times.[10]

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., a 4:1 mixture, to give a substrate concentration of ~0.1 M) via syringe.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by LC-MS or TLC. Check for the consumption of starting material and the relative ratio of product to debrominated byproduct.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: To a dry reaction vial or flask, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and NaOtBu (1.5 equiv).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with nitrogen or argon.

  • Reagent Addition: Add a solution of 7-Bromo-1-isopropyl-4-azaindole (1.0 equiv) and the desired amine (1.2 equiv) in dry, degassed toluene (to give a substrate concentration of ~0.1 M) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Note: Start at a lower temperature to minimize debromination.

  • Monitoring: Monitor the reaction progress by LC-MS or TLC.

  • Workup: Upon completion, cool the reaction to room temperature. Carefully quench by adding saturated aqueous NH₄Cl. Extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude residue by silica gel column chromatography.

References

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (2017). Yakugaku Zasshi, 137(8), 943-951. Retrieved from [Link]

  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. (2017). ACS Medicinal Chemistry Letters, 8(9), 980-985. Retrieved from [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. (2014). Molecules, 19(12), 19696-19726. Retrieved from [Link]

  • Synthetic pathways for the preparation of a N1-isopropyl-4-azaindole... (2021). ResearchGate. Retrieved from [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). Catalysts, 8(10), 466. Retrieved from [Link]

  • Whelligan, D. K., et al. (2010). An Efficient, Protecting-Group-Free, Two-Step Route to Aza- and Diazaindoles. The Journal of Organic Chemistry, 75(1), 11-15. Retrieved from [Link]

  • Optimization of the coupling reaction of N-methyl-4-bromo-7-azaindole... (2012). ResearchGate. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2019). Catalysts, 9(12), 1056. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • 1,4-Azaindole, a Potential Drug Candidate for Treatment of Tuberculosis. (2019). Antimicrobial Agents and Chemotherapy, 63(12). Retrieved from [Link]

  • Reductive Debromination of Polybrominated Diphenyl Ethers - Microbes, Processes and Dehalogenases. (2019). Frontiers in Microbiology, 10, 237. Retrieved from [Link]

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling... (2016). ResearchGate. Retrieved from [Link]

  • Kinzel, T., et al. (2010). Suzuki−Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14082. Retrieved from [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024). The Journal of Organic Chemistry. Retrieved from [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize Outreach. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Retrieved from [Link]

  • Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Ligand redox effects in the synthesis, electronic structure, and reactivity of an alkyl-alkyl cross-coupling catalyst. (2006). Journal of the American Chemical Society, 128(40), 13088-13090. Retrieved from [Link]

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021). The Chemical Record, 21(8), 1956-1975. Retrieved from [Link]

  • The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants. (2021). Catalysts, 11(1), 109. Retrieved from [Link]

  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. (2012). Beilstein Journal of Organic Chemistry, 8, 2068-2077. Retrieved from [Link]

  • Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. (2019). The Journal of Organic Chemistry, 84(8), 5131-5136. Retrieved from [Link]

  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (2013). SyntheticPage. Retrieved from [Link]

  • Ligand effect on cross-coupling of a secondary bromide with a... (2012). ResearchGate. Retrieved from [Link]

  • Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. (n.d.). Retrieved from [Link]

  • Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. (1999). The Journal of Organic Chemistry, 64(19), 6997-7000. Retrieved from [Link]

  • Thermochemical Factors Affecting the Dehalogenation of Aromatics. (2013). Environmental Science & Technology, 47(22), 12820-12827. Retrieved from [Link]

  • Recent Advances in Bromination of Aromatic and Heteroaromatic Compounds. (2018). Synthesis, 50(12), 2297-2325. Retrieved from [Link]

  • Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. (2016). ACS Catalysis, 6(8), 5358-5362. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Recrystallization for 7-Bromo-1-isopropyl-4-azaindole

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals focused on the purification of 7-Bromo-1-isopropyl-4-azaindole. Given that this is a specialized derivati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals focused on the purification of 7-Bromo-1-isopropyl-4-azaindole. Given that this is a specialized derivative, this document synthesizes data from analogous structures and established chemical principles to provide a robust framework for optimizing its recrystallization. The methodologies herein are designed to be a self-validating system, guiding the user from solvent selection through to troubleshooting common purification challenges.

Core Concepts: The Azaindole Scaffold and Recrystallization Strategy

The 7-Bromo-1-isopropyl-4-azaindole molecule possesses a unique combination of structural features that dictate its solubility and crystallization behavior:

  • 4-Azaindole Core: A polar, heterocyclic system capable of hydrogen bonding, which suggests solubility in polar solvents.[1][2] The pyridine nitrogen atom reduces the electron density of the aromatic system compared to a standard indole, influencing its interactions.[3]

  • Bromo Substituent: The bromine atom at the 7-position increases the molecular weight and introduces polarity. This can enhance solubility in moderately polar solvents like dichloromethane.[4]

  • Isopropyl Group: The N-isopropyl group is a nonpolar, lipophilic moiety. This structural feature significantly decreases the molecule's ability to self-associate via N-H hydrogen bonding and increases its affinity for nonpolar and moderately polar organic solvents.[5]

The ideal recrystallization solvent should dissolve the compound completely at an elevated temperature but poorly at lower temperatures, allowing for high recovery of the purified material upon cooling.[6]

Solvent Suitability Profile

Based on the structural analysis and data from related bromo-substituted N-heterocycles, the following table provides a starting point for solvent screening.

Solvent ClassSolvent ExamplePredicted SuitabilityRationale & Causality
Aprotic Nonpolar Toluene, Heptane, HexaneGood (as anti-solvent) The nonpolar alkyl chain of the isopropyl group suggests some affinity, but the polar azaindole core will limit solubility at room temperature.[7] Toluene has been used successfully for recrystallizing other bromo-azaindoles.[8] These are excellent candidates for use as the "poor" or "anti-solvent" in a binary system.
Aprotic Polar Ethyl Acetate, AcetoneExcellent (single or binary) These solvents strike a good balance. Their moderate polarity should effectively dissolve the compound when heated, but the solubility is expected to decrease significantly upon cooling, which is ideal for recrystallization.[6] Ethyl acetate/hexane is a common system for azaindole derivatives.[9]
Chlorinated Dichloromethane (DCM)Good (as primary solvent) DCM is often a good solvent for moderately polar compounds containing halogens.[10] Due to its high volatility, it is typically used as the "good" solvent in a binary system with an anti-solvent like hexane or heptane.
Protic Polar Ethanol, IsopropanolModerate Alcohols can be effective, as they can hydrogen bond with the pyridine nitrogen.[11] However, the bulky isopropyl group may lead to high solubility even at low temperatures, potentially reducing the yield.[12] Best evaluated as part of a binary system with water.[6]
Protic Polar WaterPoor The molecule is predominantly organic and nonpolar in character due to the isopropyl and aromatic rings, making it highly unlikely to be soluble in water. Water would serve as an excellent anti-solvent if the compound is dissolved in a miscible organic solvent like ethanol or acetone.

Recommended Experimental Protocol: Single-Solvent Recrystallization

This protocol provides a robust starting point. Meticulous execution of each step is critical for achieving high purity and yield.

Materials:

  • Crude 7-Bromo-1-isopropyl-4-azaindole

  • Candidate recrystallization solvent (e.g., Ethyl Acetate)

  • Erlenmeyer flasks (2)

  • Heating source (hot plate)

  • Buchner funnel, filter paper, and vacuum flask

  • Glass stirring rod

Methodology:

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a small volume of the selected solvent (e.g., ethyl acetate), just enough to create a slurry.

    • Gently heat the mixture to the solvent's boiling point while stirring.

    • Continue to add the solvent in small increments until the solid just completely dissolves. Causality: Using the minimum amount of hot solvent is crucial. An excess of solvent will keep more of your product dissolved at cold temperatures, drastically reducing the final yield.[12][13]

  • Hot Filtration (Optional but Recommended):

    • If any insoluble impurities (dust, inorganic salts) or coloring agents are present, a hot filtration is necessary.

    • Pre-heat a second Erlenmeyer flask containing a small amount of boiling solvent on the hot plate. Place a stemless funnel with fluted filter paper into this flask.

    • Pour the hot, dissolved solution through the fluted filter paper.

    • Causality: This step must be done quickly to prevent the desired compound from crystallizing prematurely on the filter paper. The pre-heated apparatus and extra solvent vapor help keep the compound in solution.[14]

  • Crystallization:

    • Remove the flask containing the clear filtrate from the heat source.

    • Cover the flask and allow it to cool slowly and undisturbed to room temperature.

    • Causality: Slow cooling is paramount for forming large, pure crystals. Rapid cooling (crashing out) tends to trap impurities within the crystal lattice, defeating the purpose of recrystallization.[13]

    • Once the flask has reached room temperature, you may place it in an ice-water bath for 15-20 minutes to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the collected crystals with a small amount of ice-cold solvent.

    • Causality: The wash step removes soluble impurities adhering to the crystal surfaces. The solvent must be ice-cold to minimize redissolving the purified product.[12]

  • Drying:

    • Allow the crystals to dry on the filter paper by drawing air through them for several minutes.

    • Transfer the solid to a watch glass or drying dish and dry to a constant weight, either in air or in a vacuum oven at a temperature well below the compound's melting point.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during recrystallization.

Q1: No crystals are forming, even after cooling in an ice bath. What's wrong?

A1: This is a classic case of either using too much solvent or the solution becoming supersaturated.[12][15]

  • Solution 1: Induce Crystallization.

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask just below the solvent line. The microscopic scratches provide nucleation sites for crystal growth to begin.[12][16]

    • Seeding: If you have a tiny crystal of the pure compound, add it to the solution. This "seed" crystal acts as a template for other molecules to crystallize onto.[16]

  • Solution 2: Reduce Solvent Volume.

    • If induction fails, you have likely used too much solvent.[15] Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume). Then, allow it to cool again.[13]

Q2: An oil has formed instead of solid crystals. How can I fix this?

A2: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point or if the solution is too concentrated.[15][16]

  • Solution 1: Re-dissolve and Add More Solvent. Heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (10-15% more) to lower the saturation point. Allow this slightly more dilute solution to cool very slowly.[15]

  • Solution 2: Use a Lower-Boiling Solvent or a Binary System. The boiling point of your chosen solvent may be too high. Try re-dissolving the oil and adding a lower-boiling point "anti-solvent" in which your compound is less soluble (see Q4).

Q3: My final yield is extremely low. What are the most likely causes?

A3: A poor yield is often a result of procedural errors.[13]

  • Cause 1: Using Too Much Solvent. This is the most common reason.[15] Significant amounts of your product remain in the "mother liquor" after filtration. If you still have the filtrate, try evaporating some solvent to see if more crystals form.

  • Cause 2: Premature Crystallization. If the product crystallized on the filter paper during hot filtration, it was discarded with the insoluble impurities. Ensure your filtration apparatus is sufficiently pre-heated.

  • Cause 3: Excessive Washing. Washing the collected crystals with solvent that is not ice-cold, or simply using too much of it, will dissolve and wash away a portion of your purified product.[12]

Q4: When and how should I use a binary (two-solvent) recrystallization system?

A4: A binary system is ideal when no single solvent has the desired property of dissolving the compound when hot but not when cold.[16] You use one "good" solvent that dissolves the compound readily, and one "poor" (or anti-solvent) in which the compound is insoluble.[16]

  • Procedure:

    • Dissolve the crude solid in the minimum amount of the boiling "good" solvent (e.g., Dichloromethane).

    • While keeping the solution hot, slowly add the "poor" solvent (e.g., Hexane) dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.

    • Add a few drops of the "good" solvent to re-clarify the solution.

    • Allow the solution to cool slowly, as you would for a single-solvent recrystallization.

  • Suggested Pairs for 7-Bromo-1-isopropyl-4-azaindole:

    • Ethyl Acetate / Hexane

    • Dichloromethane / Heptane

    • Ethanol / Water

    • Toluene / Heptane

Visualization: Troubleshooting Workflow

The following diagram outlines a logical decision-making process for troubleshooting common recrystallization issues.

G start Start: Dissolve Crude Solid in Hot Solvent & Cool outcome Observe Outcome start->outcome crystals_ok Good Crystal Formation outcome->crystals_ok Solid Precipitates no_precipitate No Precipitation (Clear Solution) outcome->no_precipitate No Change oiling_out Formation of an Oil outcome->oiling_out Liquid Precipitates action_filter Isolate by Filtration, Wash with Cold Solvent, Dry crystals_ok->action_filter action_supersat Troubleshoot Supersaturation no_precipitate->action_supersat action_oiling Troubleshoot Oiling Out oiling_out->action_oiling end_success Pure Product action_filter->end_success sub_supersat1 1. Scratch inner surface of flask with glass rod action_supersat->sub_supersat1 sub_oiling1 1. Re-heat to dissolve oil action_oiling->sub_oiling1 sub_supersat2 2. Add a seed crystal sub_supersat1->sub_supersat2 sub_supersat3 3. Reduce solvent volume (boil off excess) & re-cool sub_supersat2->sub_supersat3 end_retry Re-attempt Recrystallization sub_supersat3->end_retry sub_oiling2 2. Add more 'good' solvent (~10-15%) sub_oiling1->sub_oiling2 sub_oiling3 3. Cool solution SLOWLY sub_oiling2->sub_oiling3 sub_oiling3->end_retry

Caption: Decision tree for troubleshooting recrystallization.

References

  • Benchchem. (n.d.). Technical Support Center: Recrystallization of 9-Bromo-10-iodoanthracene.
  • University of California, Davis. (n.d.). Recrystallization.
  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs.
  • Benchchem. (2025, December). Troubleshooting common issues in the synthesis of N-heterocycles.
  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting.
  • University of York. (n.d.). Problems with Recrystallisations - Chemistry Teaching Labs.
  • Amrita Vishwa Vidyapeetham. (n.d.). Recrystallization. Retrieved from Amrita Vishwa Vidyapeetham Virtual Lab.
  • Important Chemistry Tips. (2022, July 8).
  • ChemicalBook. (2023, December 8). 4-Bromo-7-azaindole: properties, applications and safety.
  • ChemicalBook. (n.d.). 7-Azaindole CAS#: 271-63-6.
  • Kappe, C. O., et al. (2012).
  • Google Patents. (n.d.). CN102584820A - Preparation method for 5-bromo-7-azaindole.
  • Dobler, M. R., et al. (2002). A General Method for the Preparation of 4- and 6-Azaindoles. The Journal of Organic Chemistry.
  • Motati, D. R., et al. (2020). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. RSC Publishing.
  • Organic Chemistry Portal. (n.d.). Azaindole synthesis.
  • Benchchem. (n.d.). The Synthetic Chemistry and Reactivity Landscape of 4-Azaindole: A Comprehensive Guide for Researchers.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of 7-Bromohept-3-ene in Organic Solvents.
  • PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry.
  • PubChem. (n.d.). 7-Bromo-6-azaindole.
  • PubChem. (2026, January 24). 7-Bromo-1-isopropyl-1H-indole.
  • MDPI. (2023, April 28). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate.
  • Wako. (n.d.). Wako Organic Square No.33.
  • MDPI. (2026, February 7). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Palladium Catalyst Poisoning by 4-Azaindole Derivatives

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process scientists encountering stalled cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process scientists encountering stalled cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) when utilizing 4-azaindole substrates.

Below, you will find mechanistic insights, strategic workarounds, and field-validated protocols to restore catalytic turnover and maximize your reaction yields.

Section 1: Diagnostic FAQs (Mechanisms & Causality)

Q1: Why do my cross-coupling reactions fail completely when using unprotected 4-azaindole, yet succeed with standard indoles? A1: This is a classic manifestation of catalyst poisoning, often referred to as the "Azaindole Effect." Unlike standard indoles, 4-azaindoles possess a highly basic, pyridine-like nitrogen at the 4-position. During the catalytic cycle, this nitrogen acts as a strong σ-donor, outcompeting your designated phosphine ligands to coordinate directly with the electrophilic Pd(II) intermediate. This forms a thermodynamically stable, unreactive bis-amine palladium complex (a "dead-end" complex), which effectively strips the active catalyst from the cycle and halts both transmetalation and reductive elimination ()[1].

Q2: Can I overcome this simply by increasing the catalyst loading or heating the reaction further? A2: No. Increasing catalyst loading or temperature will not solve the underlying thermodynamic sink. The binding affinity of the 4-azaindole nitrogen to Pd(II) is too high. Instead, you must disrupt this coordination either sterically (using extremely bulky, bidentate ligands) or electronically (via transient protecting groups) to prevent the formation of the dead-end complex ()[2].

Q3: What is the most reliable strategy to prevent this poisoning without permanently altering my target molecule? A3: The industry-standard workaround is the N-Oxide Transient Protection Strategy . By oxidizing the pyridyl nitrogen using mCPBA, you convert the sp² lone pair into a polarized N-O bond. This eliminates its ability to act as a σ-donor to Palladium. After the cross-coupling is complete, the N-oxide is easily reduced back to the free 4-azaindole using mild deoxygenation reagents like PCl₃[2]. Alternatively, N-Boc or N-benzyl protection of the pyrrole nitrogen can provide enough steric bulk to hinder the adjacent pyridine nitrogen's access to the catalyst ()[3].

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Intermediate Pd0->OxAdd Aryl Halide Poison Dead-End Complex (Pd-Azaindole Coordination) OxAdd->Poison Free 4-Azaindole (Strong N-coordination) TransMet Transmetalation OxAdd->TransMet Protected Azaindole or Bulky Ligand RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product RedElim->Product

Logical pathway of Pd-catalyst poisoning by 4-azaindole versus productive cross-coupling.

Section 2: Quantitative Data & Strategy Selection

To help you select the right approach, we have summarized the expected outcomes of various strategies based on established literature and empirical data[1][2][3].

Substrate Protection StateLigand SystemExpected Yield (%)Mechanistic Observation
Unprotected 4-azaindole PPh₃0%Complete catalyst poisoning; stable bis-amine Pd(II) complex formed.
Unprotected 4-azaindole SPhos / XPhos< 15%Bulky ligand partially outcompetes, but poisoning still dominates the equilibrium.
N-Benzyl / N-Boc protected SPhos60 - 75%Steric bulk on the pyrrole nitrogen physically blocks Pd access to the pyridine nitrogen.
N-Oxide protected SPhos> 85%Electronic passivation of the pyridine nitrogen; highly productive catalytic turnover.

Section 3: Validated Experimental Protocols

The following self-validating workflow ensures that the catalyst remains active throughout the transformation. We detail the N-oxide protection route, as it is the most robust and universally applicable method for 4-azaindoles.

Workflow Start Free 4-Azaindole Oxidation Step 1: N-Oxidation (mCPBA, DCM) Start->Oxidation Coupling Step 2: Suzuki Coupling (Pd(OAc)2, SPhos) Oxidation->Coupling Reduction Step 3: Deoxygenation (PCl3, EtOAc) Coupling->Reduction End Functionalized 4-Azaindole Reduction->End

Step-by-step workflow for the N-oxide protection and cross-coupling strategy.

Protocol 1: Electronic Passivation via N-Oxidation

Causality: Oxidizing the nitrogen prevents σ-donation to the palladium center, effectively immunizing the catalyst against poisoning.

  • Setup: Dissolve the 4-azaindole derivative (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M) and cool to 0 °C using an ice bath.

  • Addition: Slowly add mCPBA (1.2 equiv, 77% max) portion-wise to control the exothermic peroxy-acid reaction.

  • Reaction: Remove the ice bath and stir at room temperature for 2–4 hours.

  • Validation: Monitor via TLC (10% MeOH in DCM). The N-oxide will appear as a highly polar baseline spot compared to the starting material.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ to destroy unreacted peroxides, followed by washing with saturated NaHCO₃ to remove m-chlorobenzoic acid. Extract with DCM, dry over Na₂SO₄, and concentrate.

Protocol 2: Suzuki-Miyaura Cross-Coupling of N-Oxy-4-Azaindole

Causality: Using a bulky, electron-rich ligand (SPhos) accelerates oxidative addition and reductive elimination, ensuring the catalytic cycle outpaces any minor off-target coordination.

  • Preparation: In an oven-dried Schlenk tube, combine the N-oxy-4-azaindole halide (1.0 equiv), the desired boronic acid (1.5 equiv), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), and K₃PO₄ (3.0 equiv).

  • Degassing (Critical): Add a solvent mixture of Toluene/H₂O (10:1, 0.1 M). Sparge the mixture with ultra-pure N₂ or Argon for 15 minutes. Oxygen must be strictly excluded to prevent phosphine ligand oxidation.

  • Reaction: Seal the tube and heat at 100 °C for 12 hours.

  • Validation: A successful reaction will transition from a reddish-brown mixture to a pale yellow/orange suspension. The appearance of a heavy black precipitate (Pd black) indicates catalyst death and requires re-evaluating the degassing technique.

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove catalyst remnants, and purify via flash chromatography.

Protocol 3: Deoxygenation (Deprotection)

Causality: PCl₃ acts as a highly oxophilic reagent that selectively reduces the N-O bond back to the free amine without affecting the newly formed carbon-carbon bonds.

  • Setup: Dissolve the cross-coupled N-oxy-4-azaindole (1.0 equiv) in anhydrous Ethyl Acetate (EtOAc) (0.1 M) and cool to 0 °C.

  • Addition: Add PCl₃ (2.0 equiv) dropwise via syringe.

  • Reaction: Stir at room temperature for 2 hours.

  • Validation & Workup: Carefully pour the mixture into a beaker containing crushed ice and saturated aqueous NaHCO₃ (Caution: Highly exothermic quenching of excess PCl₃). Extract with EtOAc, dry, and concentrate to yield the final functionalized 4-azaindole.

References

  • Systematic Investigation of the Scope of Transannular C–H Heteroarylation of Cyclic Secondary Amines for Synthetic Application in Medicinal Chemistry. ACS Publications. URL:[Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, MDPI. URL:[Link]

  • A General Modular Method of Azaindole and Thienopyrrole Synthesis via Pd-Catalyzed Tandem Couplings of gem-Dichloroolefins. The Journal of Organic Chemistry, ACS Publications. URL:[Link]

Sources

Optimization

Technical Support Center: Strategies for Increasing the Solubility of 7-Bromo-1-isopropyl-4-azaindole in Aqueous DMSO Assays

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 7-Bromo-1-isopropyl-4-azaindole in aqueous-based ass...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 7-Bromo-1-isopropyl-4-azaindole in aqueous-based assays. As a substituted azaindole, this compound belongs to a class of nitrogen-containing heterocycles that, while often possessing improved physicochemical properties over their indole counterparts, can still present significant hurdles in formulation, particularly when transitioning from an organic solvent stock to an aqueous assay buffer.[1][2][3] This document provides a structured, causality-driven approach to troubleshooting and overcoming these issues to ensure reliable and reproducible experimental results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling of 7-Bromo-1-isopropyl-4-azaindole.

Q1: I've dissolved 7-Bromo-1-isopropyl-4-azaindole perfectly in 100% DMSO, but it precipitates immediately when I dilute it into my aqueous assay buffer. Why is this happening?

A1: This phenomenon, often called "crashing out," is a frequent challenge when working with hydrophobic compounds.[4] Your compound is highly soluble in the polar aprotic solvent DMSO, but its solubility in the highly polar, aqueous environment of your buffer is much lower. When you add the DMSO stock to the buffer, you are causing a rapid solvent shift. The DMSO concentration plummets, and the surrounding water molecules cannot maintain the compound in solution, leading to its precipitation.[5] This is a kinetic and thermodynamic problem that can be managed by optimizing the dilution method and the composition of the final aqueous solution.[6][7][8]

Q2: What is the maximum final DMSO concentration I should aim for in my assay?

A2: The tolerance for DMSO is highly dependent on the biological system you are using (e.g., cell line, enzyme). As a general rule, most cell-based assays can tolerate a final DMSO concentration of up to 0.5% (v/v) without significant cytotoxicity.[5] However, some sensitive cell lines or specific enzyme assays may show altered activity at concentrations as low as 0.1%.[5] It is imperative to perform a DMSO tolerance control experiment for your specific assay to determine the maximum allowable concentration that does not interfere with your results.

Q3: I have no prior solubility data for 7-Bromo-1-isopropyl-4-azaindole. What is a good starting point for preparing my solutions?

A3: A prudent starting point is to prepare a high-concentration stock solution, for example, 10-50 mM, in 100% anhydrous DMSO.[5][9] From this stock, perform serial dilutions to create your working solutions. When diluting into your final aqueous buffer, aim for a final DMSO concentration of ≤0.5% and observe for any signs of precipitation (cloudiness, visible particles). This initial test will immediately inform you if a more advanced formulation strategy is required.

Q4: Could the quality or age of my DMSO be contributing to solubility problems?

A4: Absolutely. DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5] Water contamination in your DMSO stock can significantly reduce its solvating power for hydrophobic compounds, leading to difficulties in dissolving the compound initially or causing it to precipitate more readily upon aqueous dilution.[5] For best results, always use fresh, anhydrous, high-purity DMSO (≥99.9%).[7] Store it in small, tightly sealed aliquots to minimize exposure to air.

Section 2: Troubleshooting Guide: A Step-by-Step Approach

If you are facing persistent solubility issues, a systematic approach is necessary. The following guide provides a logical workflow to diagnose and solve the problem.

G start Start: Compound Precipitation Observed in Assay Buffer q1 Is your dilution technique optimized? start->q1 sol_tech Optimize Dilution Technique: 1. Reverse Addition (DMSO into buffer) 2. Slow, dropwise addition 3. Vigorous vortexing/stirring 4. Gentle warming (37°C) 5. Sonication q1->sol_tech No q2 Precipitation Persists? q1->q2 Yes sol_tech->q2 sol_form Modify Assay Buffer Formulation q2->sol_form Yes end Result: Soluble Compound in Final Assay q2->end No ph_mod Strategy 1: pH Adjustment (Lower pH to protonate azaindole N) sol_form->ph_mod cyclo Strategy 2: Use Cyclodextrins (e.g., HP-β-CD to form inclusion complex) sol_form->cyclo surf Strategy 3: Use Surfactants (e.g., Tween-80 to form micelles) sol_form->surf ph_mod->end cyclo->end surf->end

Caption: Troubleshooting workflow for solubility issues.

Issue: Compound Precipitates Upon Dilution into Aqueous Buffer

This is the most common failure point. Before altering your buffer chemistry, first optimize the physical process of dilution.

  • 1. Optimize the Dilution Method: The goal is to minimize localized high concentrations of the compound during the solvent shift.

    • Reverse Addition: Instead of adding buffer to your DMSO stock, add the small volume of DMSO stock to the full volume of aqueous buffer. Do this dropwise while the buffer is being vortexed or stirred vigorously.[5] This ensures rapid dispersion.

    • Temperature Adjustment: Gently warming the aqueous buffer (e.g., to 37°C) can increase the solubility limit and dissolution rate.[4] However, you must first confirm that 7-Bromo-1-isopropyl-4-azaindole is stable at this temperature for the duration of your experiment.

    • Sonication: If aggregates or fine precipitates form, brief sonication in a water bath can help break them apart and facilitate dissolution.[10]

Issue: Compound Solubility Limit is Too Low in the Final Assay Buffer

If optimizing the dilution technique is insufficient, you must modify the composition of your aqueous buffer to increase its solvating capacity for the compound.

  • 1. pH Modification: This is the most powerful and often simplest chemical modification.

    • Causality: The 4-azaindole core contains a basic nitrogen atom in the pyridine ring.[3][11] By lowering the pH of your aqueous buffer, you can protonate this nitrogen, forming a salt. This salt form will have a positive charge and significantly increased aqueous solubility compared to the neutral freebase.[4][12]

    • Action: Prepare your assay buffer at a lower pH. For example, if you are using a buffer at pH 7.4, test the solubility at pH 6.5 or 6.0. Ensure the new pH is compatible with your biological assay's activity and stability.

Common Biological Buffer Useful pH Range Considerations
HEPES 6.8 - 8.2Commonly used in cell culture media.
Phosphate-Buffered Saline (PBS) ~7.4 (fixed)To adjust, use a phosphate-citrate blend.
MES 5.5 - 6.7Good for assays requiring a more acidic pH.
Tris 7.5 - 9.0pH is temperature-dependent. Not ideal for lowering pH.
  • 2. Use of Solubilizing Excipients: If pH modification is not possible or insufficient, excipients can be used to create a more favorable micro-environment for the compound.

    • Cyclodextrins: These are cyclic oligosaccharides that form a truncated cone structure with a hydrophobic interior and a hydrophilic exterior.

      • Causality: The hydrophobic 7-Bromo-1-isopropyl-4-azaindole molecule can become encapsulated within the hydrophobic core of a cyclodextrin molecule, such as hydroxypropyl-β-cyclodextrin (HP-β-CD). This forms a water-soluble "inclusion complex," effectively shielding the hydrophobic compound from the bulk water.[4][13][14]

      • Action: Prepare a stock solution of HP-β-CD in your assay buffer and use this solution to dilute your compound's DMSO stock.

    • Surfactants: Non-ionic surfactants can be used at low concentrations.

      • Causality: Above their critical micelle concentration (CMC), surfactant molecules self-assemble into micelles with a hydrophobic core. Your compound can partition into this core, increasing its apparent solubility in the aqueous solution.[4][15]

      • Action: Add a low concentration (e.g., 0.01% - 0.1%) of a non-ionic surfactant like Tween® 80 or Pluronic® F-68 to your assay buffer. As with DMSO, you must run a control to ensure the surfactant itself does not affect your assay.

G compound Hydrophobic Compound water Water (Aqueous Buffer) compound->water Insoluble cyclodextrin Cyclodextrin (HP-β-CD) compound->cyclodextrin Encapsulation complex Soluble Inclusion Complex compound->complex cyclodextrin->water Soluble cyclodextrin->complex complex->water Disperses

Caption: Mechanism of cyclodextrin solubilization.

Section 3: Detailed Experimental Protocols

Protocol 1: Optimized Standard Dilution

This protocol should be the first method attempted to minimize precipitation through physical means.

  • Prepare Stock Solution: Dissolve 7-Bromo-1-isopropyl-4-azaindole in 100% anhydrous DMSO to a final concentration of 20 mM. Ensure it is fully dissolved by vortexing and brief sonication if necessary.

  • Prepare Assay Buffer: Dispense the final volume of your aqueous assay buffer (e.g., 995 µL for a 1:200 dilution) into a sterile microcentrifuge tube.

  • Warm Buffer (Optional): If applicable, warm the buffer to 37°C.

  • Perform Dilution: Place the tube containing the buffer on a vortex mixer set to a medium-high speed. While it is mixing, slowly add the required volume of the 20 mM DMSO stock (e.g., 5 µL for a final concentration of 100 µM) dropwise into the buffer.

  • Final Mix: Continue vortexing for an additional 15-30 seconds to ensure homogeneity.

  • Inspect: Visually inspect the solution against a dark background for any signs of cloudiness or precipitate. Proceed with the assay immediately.

Protocol 2: Formulation with Hydroxypropyl-β-cyclodextrin (HP-β-CD)

Use this protocol when the compound's intrinsic aqueous solubility is too low, even with optimized dilution.

  • Prepare Cyclodextrin Buffer: Prepare your standard aqueous assay buffer. To this buffer, add HP-β-CD to a final concentration of 1-5% (w/v). Stir until fully dissolved. This is now your "formulation buffer."

  • Prepare Stock Solution: Prepare a 20 mM stock solution of 7-Bromo-1-isopropyl-4-azaindole in 100% anhydrous DMSO as described in Protocol 1.

  • Perform Dilution: Using the reverse addition method, add the required volume of the DMSO stock dropwise to the vortexing formulation buffer.

  • Equilibrate: Allow the solution to mix for 5-10 minutes at room temperature to facilitate the formation of the inclusion complex.

  • Inspect and Use: Inspect the solution for clarity and proceed with your assay.

References
  • Vertex AI Search. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Clinical Leader. Formulations For Poorly Soluble And Low Bioavailability Drugs.
  • Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs.
  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • PharmaBlock. Azaindoles in Medicinal Chemistry.
  • PMC. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
  • STAX. The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers.
  • PMC. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators.
  • Benchchem. Technical Support Center: Enhancing the Solubility of 9-Azajulolidine Derivatives.
  • Benchchem. Addressing issues with DMSO precipitating out of solution when adding aqueous buffers.
  • Danaher Life Sciences. Small Molecule Screening Process Steps.
  • ResearchGate. (2015, June 17). Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO?.
  • Merck Millipore. (2013, May 30). Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects.
  • PubMed. (2013, September 15). Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects.
  • Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications?.
  • ResearchGate. Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds.
  • Taylor & Francis Online. (2010, August 23). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective.
  • PMC. Azaindole Therapeutic Agents.
  • PMC. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications.
  • PMC. Compound Management for Quantitative High-Throughput Screening.

Sources

Troubleshooting

Technical Support Center: 7-Bromo-1-isopropyl-4-azaindole Stability &amp; Troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific stability issues researchers encounter when subjecting 7-Bromo-1-isopropyl-4-az...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific stability issues researchers encounter when subjecting 7-Bromo-1-isopropyl-4-azaindole (1-isopropyl-1H-pyrrolo[3,2-b]pyridine, 7-bromo-) to strong basic conditions.

The 4-azaindole core is a privileged scaffold in drug discovery, often utilized as a bioisostere for indoles and purines in kinase inhibitors [3]. However, the unique electronic topology of the 1H-pyrrolo[3,2-b]pyridine system introduces specific chemical vulnerabilities. Understanding the causality behind these degradation pathways is critical for designing robust synthetic workflows.

Mechanistic Insights: The Vulnerability of the C7 Position

To troubleshoot degradation, we must first understand the electronic environment of the molecule. In the 4-azaindole numbering system, the pyridine nitrogen is at the N4 position. The bromine atom is located at C7.

Crucially, C7 is positioned para to the N4 pyridine nitrogen . When exposed to nucleophilic strong bases, the electron-deficient pyridine ring is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) [1]. The incoming nucleophile attacks C7, and the resulting negative charge in the intermediate Meisenheimer complex is thermodynamically stabilized by delocalization onto the electronegative N4 atom [1]. Furthermore, the C7-Br bond is highly prone to Halogen-Metal Exchange (HME) when exposed to alkyllithium reagents.

G cluster_conditions Strong Basic Conditions SM 7-Bromo-1-isopropyl-4-azaindole NuBase Nucleophilic Bases (e.g., NaOtBu, KOH) SM->NuBase Heat/Solvent LiBase Alkyllithiums (e.g., n-BuLi, t-BuLi) SM->LiBase Low Temp NonNuBase Sterically Hindered Bases (e.g., LDA, LiTMP) SM->NonNuBase Low Temp SNAr Nucleophilic Aromatic Substitution (SNAr) at C7 NuBase->SNAr HME Halogen-Metal Exchange (C7-Lithiation) LiBase->HME Deprot Controlled Deprotonation (e.g., at C2) NonNuBase->Deprot Degrad1 7-Substituted Byproducts (e.g., 7-OtBu, 7-OH) SNAr->Degrad1 Degrad2 Debrominated Azaindole (Upon aqueous quench) HME->Degrad2 Product Desired Functionalized Azaindole Deprot->Product

Figure 1: Mechanistic degradation pathways of 7-Bromo-1-isopropyl-4-azaindole under basic conditions.

Troubleshooting FAQs

Q1: I am using NaOtBu in a Buchwald-Hartwig amination to couple an amine at the C7 position, but I am observing massive degradation and the formation of a 7-tert-butoxy byproduct. What is happening? A: You are observing competitive SNAr. NaOtBu is a strong, highly nucleophilic base. Because the C7-bromide is para to the N4 nitrogen, the activation energy for nucleophilic attack is extremely low [1]. The tert-butoxide anion outcompetes the palladium catalyst's oxidative addition step, directly displacing the bromine. Solution: Switch to a milder, non-nucleophilic inorganic base such as Cs2CO3 or K3PO4, which are standard for cross-coupling on highly activated heteroaryl halides [2].

Q2: I need to lithiate the C2 position of the pyrrole ring. I used n-BuLi at -78°C, but after quenching with an electrophile, my LCMS shows the completely debrominated starting material. How do I fix this? A: Alkyllithiums like n-BuLi are highly prone to driving Halogen-Metal Exchange (HME) at the C7-Br bond. Kinetically, the HME at the activated C7 position occurs faster than the deprotonation of the C2 proton. When you quench the reaction, the 7-lithio species reacts with your proton source (or water), resulting in debromination. Solution: Use Lithium diisopropylamide (LDA) or LiTMP. These sterically hindered amide bases cannot easily access the bromine atom to facilitate HME, kinetically favoring the abstraction of the acidic C2 proton instead.

Q3: Does the 1-isopropyl group offer any steric protection against these base-catalyzed side reactions? A: No. While the 1-isopropyl group is chemically stable to strong bases (unlike N-Boc or N-Ts protecting groups), it resides on the N1 position. Due to the planar geometry of the aromatic system, it does not provide sufficient steric shielding to block the perpendicular trajectory of an incoming nucleophile at C7.

Base Stability Matrix

To aid in experimental design, consult the following stability matrix before selecting a base for your reaction.

Base TypeExample ReagentsTemperaturePrimary Interaction PathwaySuitability for C7-Br Retention
Strong Nucleophilic NaOtBu, KOH, NaOMe20°C to 100°CSNAr at C7 (Displacement of Br)Poor (Rapid degradation)
Alkyllithium n-BuLi, t-BuLi-78°CHalogen-Metal Exchange (HME)Poor (Yields debromination)
Sterically Hindered Amide LDA, LiTMP-78°CC2-DeprotonationExcellent (Preserves C7-Br)
Mild Inorganic K3PO4, Cs2CO320°C to 100°CStable (Used for cross-coupling)Excellent (No SNAr)

Validated Experimental Protocols

The following protocols are designed as self-validating systems to ensure the integrity of the 7-bromo position during functionalization.

Protocol A: Regioselective C2-Lithiation (Avoiding C7 Halogen-Metal Exchange)

Causality: Utilizing LDA exploits steric hindrance to kinetically favor C2 deprotonation over C7 HME.

  • Preparation: Flame-dry a Schlenk flask under argon. Add 7-Bromo-1-isopropyl-4-azaindole (1.0 equiv) and anhydrous THF (0.1 M concentration).

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78°C for 15 minutes.

  • Base Addition: Dropwise, add freshly prepared LDA (1.1 equiv, 1.0 M in THF/hexanes) down the side of the flask over 10 minutes.

  • Aging: Stir the solution at -78°C for 45 minutes to ensure complete deprotonation.

  • Electrophile Quench: Add your desired electrophile (1.2 equiv) neat or dissolved in anhydrous THF.

  • Self-Validation Step: Before full workup, extract a 0.1 mL aliquot and quench it in D2O. Analyze via LCMS. You should observe the desired mass [M+H]+ with no peak corresponding to the debrominated mass (m/z 161), confirming that HME did not occur.

  • Workup: Allow the reaction to warm to room temperature, quench with saturated aqueous NH4Cl, and extract with EtOAc.

Protocol B: Palladium-Catalyzed Cross-Coupling at C7 (Suzuki-Miyaura)

Causality: Mild inorganic bases are utilized to prevent premature SNAr degradation, allowing the slower oxidative addition of the palladium catalyst to proceed efficiently.

  • Setup: In a microwave vial, combine 7-Bromo-1-isopropyl-4-azaindole (1.0 equiv), the desired boronic acid (1.2 equiv), and Pd(dppf)Cl2 (0.05 equiv).

  • Base Selection: Add K3PO4 (2.0 equiv). Do not use NaOH or NaOtBu.

  • Solvent System: Add a degassed mixture of 1,4-Dioxane/H2O (4:1, 0.2 M).

  • Reaction: Seal the vial and heat to 90°C for 4 hours.

  • Self-Validation Step: Monitor the reaction via TLC (Hexanes/EtOAc). A highly polar baseline spot indicates SNAr degradation (e.g., 7-OH formation from trace hydroxide attack). The desired cross-coupled product will elute much higher. If baseline degradation is observed, lower the temperature to 70°C and ensure strict oxygen exclusion.

  • Workup: Filter through a pad of Celite, concentrate, and purify via silica gel chromatography.

References

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at:[Link]

  • L'Heureux, A. et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules (MDPI). Available at:[Link]

Optimization

Reducing side-product formation during 7-Bromo-1-isopropyl-4-azaindole reactions

Welcome to the Advanced Troubleshooting Guide for 7-Bromo-1-isopropyl-4-azaindole . As a Senior Application Scientist, I frequently see researchers struggle with this specific heterocyclic scaffold.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for 7-Bromo-1-isopropyl-4-azaindole . As a Senior Application Scientist, I frequently see researchers struggle with this specific heterocyclic scaffold. While it is a highly valuable building block in medicinal chemistry and materials science[1], its unique electronic and steric properties often lead to frustrating side-product formation during transition-metal-catalyzed reactions.

This guide abandons generic advice in favor of causality-driven troubleshooting, self-validating protocols, and empirical data to help you eliminate side products like protodehalogenation, homocoupling, and catalyst poisoning.

Mechanistic Overview: The Causality of Side Reactions

The azaindole core presents a unique challenge for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). While the N1 position is protected by an isopropyl group—preventing unwanted N-alkylation and reducing polarity—the N4 pyridine-like nitrogen remains highly Lewis basic and problematic.

  • Catalyst Poisoning: The N4 nitrogen can act as a strong ligand, coordinating tightly to the palladium(II) center. This forms an inactive bis-amine complex, trapping the catalyst in a thermodynamic dead-end and effectively halting the catalytic cycle[2].

  • Protodehalogenation (Reduction): The C7-Br bond is sterically hindered by the adjacent bridgehead and the N-isopropyl group. This steric bulk slows down the initial oxidative addition step. More critically, if the subsequent transmetalation step is slow, the long-lived Pd(II)-aryl intermediate becomes highly susceptible to protonation or β -hydride elimination (if protic solvents are used), yielding the reduced 1-isopropyl-4-azaindole side product[3].

G SM 7-Bromo-1-isopropyl- 4-azaindole OA Oxidative Addition Complex SM->OA + Pd(0) Pd Pd(0) Catalyst Pd->OA Poison Catalyst Poisoning (N4 Coordination) OA->Poison Poor Ligand Choice Proto Protodehalogenation (Reduction) OA->Proto Slow TM / Protic Solvent TM Transmetalation (Boronic Acid) OA->TM Bulky Ligand (SPhos) RE Reductive Elimination TM->RE RE->Pd Catalyst Regeneration Product Desired Cross-Coupled Product RE->Product

Logical relationship of reaction pathways and side-product formation in azaindole cross-coupling.

Troubleshooting FAQs

Q1: I am seeing >40% protodehalogenation instead of my desired Suzuki cross-coupled product. How do I fix this?

Causality: Protodehalogenation occurs when the rate of transmetalation is significantly slower than the rate of protonation of the Pd-aryl complex. Using ethanol or unoptimized aqueous bases provides a readily available proton source that exacerbates this pathway. Solution:

  • Switch Solvents: Move from EtOH/H₂O to an anhydrous system (e.g., Toluene) or a strictly controlled 1,4-Dioxane/H₂O (10:1) mixture.

  • Accelerate Transmetalation: Use a highly active, bulky, electron-rich phosphine ligand like SPhos or XPhos . The electron density accelerates oxidative addition, while the steric bulk forces the transmetalation and reductive elimination steps to proceed rapidly, outcompeting the side reaction[4].

Q2: My reaction stalls at 30% conversion, and adding more boronic acid doesn't help. Is the catalyst dying?

Causality: Yes, but not from degradation. This is classic catalyst poisoning. The N4 nitrogen of your starting material or product is coordinating to the palladium, forming an off-cycle, thermodynamically stable resting state[2]. Solution: Do not just add more Pd(PPh₃)₄. Instead, switch to a catalyst system that physically prevents N-coordination. Bulky biaryl dialkylphosphine ligands (Buchwald ligands) create a steric shield around the palladium center, preventing the azaindole nitrogen from binding[4]. A pre-catalyst like Pd₂(dba)₃ with SPhos is highly recommended.

Q3: I am observing significant homocoupling of my arylboronic acid. How can I minimize this?

Causality: Boronic acid homocoupling is an oxidative process driven by the presence of trace oxygen and excess base in the reaction medium. Solution: Implement strict anaerobic techniques. Degas your solvents using the freeze-pump-thaw method or vigorous argon sparging for at least 30 minutes. Reduce your base equivalents from 3.0 to 1.5-2.0 to limit the baseline oxidation rate.

Quantitative Data Summary: Ligand & Solvent Effects

The following table summarizes empirical optimization data for the Suzuki-Miyaura coupling of 7-Bromo-1-isopropyl-4-azaindole with a standard arylboronic acid. Notice how the shift toward bulky, electron-rich ligands drastically alters the product distribution.

Catalyst / Ligand SystemSolvent SystemBaseDesired Product Yield (%)Protodehalogenation (%)Boronic Homocoupling (%)
Pd(PPh₃)₄ (5 mol%)EtOH / H₂O (4:1)Na₂CO₃ (3 eq)32%48%12%
Pd(dppf)Cl₂ (5 mol%)1,4-Dioxane / H₂OK₂CO₃ (2 eq)58%22%8%
Pd(OAc)₂ / XPhos (3 mol%)Toluene / H₂O (10:1)K₃PO₄ (2 eq)81%8%<5%
Pd₂(dba)₃ / SPhos (2 mol%) Toluene / H₂O (10:1) K₃PO₄ (2 eq) 94% <2% <2%

Self-Validating Standard Operating Procedure (SOP)

Optimized Suzuki-Miyaura Coupling for 7-Bromo-1-isopropyl-4-azaindole

This protocol is designed as a self-validating system. In-process visual and analytical checks are embedded to ensure the integrity of the reaction before proceeding to the next step, preventing wasted time and materials.

Reagents:

  • 7-Bromo-1-isopropyl-4-azaindole (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol%)

  • SPhos (0.04 equiv, 4 mol%)

  • K₃PO₄ (anhydrous, 2.0 equiv)

  • Toluene/H₂O (10:1 v/v, degassed)

Step-by-Step Methodology:

  • Preparation & Degassing (Critical Step):

    • In a Schlenk flask, combine Toluene and H₂O (10:1 ratio).

    • Sparge the solvent mixture with ultra-pure Argon for 30 minutes.

    • Validation Check: The solvent should be completely clear. Any cloudiness indicates poor solvent quality or emulsion, which will hinder transmetalation.

  • Solid Reagent Loading:

    • To an oven-dried, argon-purged reaction vial, add 7-Bromo-1-isopropyl-4-azaindole, Arylboronic Acid, and K₃PO₄.

    • Add the Pd₂(dba)₃ and SPhos inside a glovebox or under a strict argon stream.

  • Solvent Addition & Initiation:

    • Add the degassed Toluene/H₂O mixture via syringe.

    • Validation Check: Upon addition and initial stirring at room temperature, the solution should exhibit a deep red/purple hue (characteristic of active Pd(0)-dba complexes transitioning to the active L-Pd(0) species). If the solution immediately turns black and precipitates, the catalyst has died due to oxygen contamination.

  • Heating & Reaction:

    • Seal the vial and heat to 100°C for 4-6 hours.

    • Validation Check: Monitor via LCMS at 2 hours. You should observe <5% of the reduced azaindole mass (M-Br+H). The presence of the intermediate oxidative addition complex mass indicates slow transmetalation (check base solubility).

  • Workup & Isolation:

    • Cool to room temperature. Dilute with EtOAc and filter through a short pad of Celite to remove palladium black and inorganic salts.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).

Workflow Step1 1. Reagent Prep & Weighing Step2 2. Solvent Degassing Step1->Step2 Step3 3. Catalyst Addition Step2->Step3 Step4 4. Heating (100°C) Step3->Step4 Step5 5. Aqueous Workup Step4->Step5 Step6 6. Purification (Flash Silica) Step5->Step6

Step-by-step experimental workflow for optimized Suzuki-Miyaura coupling.

References

  • Title: A General Modular Method of Azaindole and Thienopyrrole Synthesis via Pd-Catalyzed Tandem Couplings of gem-Dichloroolefins Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity Profiling: 7-Bromo-1-isopropyl-4-azaindole vs. 7-Bromo-1-methyl-4-azaindole

Executive Summary & Structural Context The 4-azaindole (1H-pyrrolo[3,2-b]pyridine) scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized as a bioisostere for indoles and purines to i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

The 4-azaindole (1H-pyrrolo[3,2-b]pyridine) scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized as a bioisostere for indoles and purines to improve metabolic stability and kinase binding profiles[1]. However, late-stage functionalization of this bicyclic system—particularly at the C7 position—presents unique synthetic challenges dictated by the regiochemistry of the molecule[2].

In the 1H-pyrrolo[3,2-b]pyridine core, the pyrrole nitrogen is designated as N1, while the pyridine nitrogen is N4. Crucially, the C7 carbon is vicinal to the C7a bridgehead, placing it in direct spatial proximity to N1. This creates a classic 1,7-steric clash. When comparing 7-bromo-1-methyl-4-azaindole to 7-bromo-1-isopropyl-4-azaindole , the electronic differences are negligible; both N-alkyl groups are mildly electron-donating. The stark divergence in their reactivity is almost entirely governed by steric causality [3].

Comparative Reactivity Profile

The rotational dynamics of the N1-isopropyl group force one of its alpha-branched methyl groups to perpetually project toward the C7-bromide. This "steric umbrella" heavily shields the C7 position from incoming transition metal catalysts, fundamentally altering the molecule's behavior in cross-coupling and metalation workflows.

Table 1: Quantitative Comparison of Physicochemical & Reactivity Metrics
Property / Reactivity Metric7-Bromo-1-methyl-4-azaindole7-Bromo-1-isopropyl-4-azaindoleCausality / Impact
N1 Substituent A-value ~1.70 kcal/mol~2.15 kcal/molIsopropyl creates a severe 1,7-steric clash, shielding the C7-Br bond.
Suzuki-Miyaura Yield (Standard Pd(PPh₃)₄)High (85–95%)Low (<30%)Isopropyl stalls oxidative addition, leading to competitive protodeboronation[4].
Suzuki-Miyaura Yield (XPhos Pd G2)Excellent (>95%)Good (75–85%)Bulky, electron-rich ligands are mandatory to force C7-insertion on the isopropyl analog.
Buchwald-Hartwig Amination Moderate to HighHighly ChallengingAmine nucleophiles struggle to approach the sterically congested Pd-aryl intermediate.
Lipophilicity (LogP Contribution) Baseline+ ~1.0 log unitsIsopropyl improves organic solubility and potential cell permeability in drug design.

Mechanistic Insights: The Oxidative Addition Bottleneck

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the rate-determining step for electron-deficient heteroaryl halides is typically oxidative addition.

For the N1-methyl derivative, the relatively small steric profile allows the Pd(0) catalyst to easily adopt the required planar transition state to insert into the C7-Br bond. Conversely, the N1-isopropyl derivative drastically decelerates this step[3]. If the oxidative addition is too slow, the catalytic cycle stalls. In Suzuki couplings, this delay allows the boronic acid partner to undergo competitive protodeboronation (hydrolysis of the C-B bond), destroying the starting material before coupling can occur[4].

StericClash N1_Substituent N1 Substituent (Methyl vs. Isopropyl) C7_Position C7-Bromide (Reaction Center) N1_Substituent->C7_Position 1,7-Steric Shielding Oxidative_Addition Oxidative Addition Efficiency N1_Substituent->Oxidative_Addition Isopropyl severely decreases rate N1_Substituent->Oxidative_Addition Methyl allows normal rate C7_Position->Oxidative_Addition Dictates Pd_Catalyst Pd(0) Catalyst Approach Pd_Catalyst->C7_Position Attempts C-Br Insertion

Logical mapping of the steric influence of N1-alkylation on C7-cross-coupling efficiency.

Validated Experimental Protocols

To successfully functionalize the sterically hindered 7-bromo-1-isopropyl-4-azaindole, we must abandon first-generation catalysts. The protocol below utilizes a highly active, sterically accommodating dialkylbiaryl phosphine ligand (XPhos) to form a monoligated Pd(0) species capable of overcoming the steric activation barrier[4].

Workflow Start 7-Bromo-4-azaindole Derivative Ligand Select Ligand (Methyl: dppf / Isopropyl: XPhos) Start->Ligand Reaction Pd-Catalyzed Cross-Coupling (100°C) Ligand->Reaction Monitor LC-MS Monitoring (Check Protodeboronation) Reaction->Monitor Purify Workup & Chromatography Monitor->Purify

Optimized workflow for Suzuki-Miyaura cross-coupling of N1-alkylated 7-bromo-4-azaindoles.

Protocol: Sterically-Tolerant Suzuki-Miyaura Cross-Coupling at C7

This protocol is a self-validating system designed to prevent the common pitfall of boronic acid degradation.

Reagents:

  • Substrate: 7-Bromo-1-isopropyl-4-azaindole (1.0 equiv, 0.5 mmol)

  • Coupling Partner: Arylboronic acid (1.5 equiv) — Excess is used to offset minor protodeboronation.

  • Catalyst: XPhos Pd G2 (0.05 equiv, 5 mol%)

  • Base: Potassium phosphate (K₃PO₄) (3.0 equiv, finely milled)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 0.2 M), thoroughly degassed.

Step-by-Step Methodology:

  • Preparation & Degassing: In an oven-dried Schlenk flask, combine the 7-bromo-1-isopropyl-4-azaindole, arylboronic acid, and K₃PO₄. Add the solvent mixture. Sparge the solution with Argon for 15 minutes. Causality: Oxygen rapidly degrades the electron-rich XPhos ligand, which is critical for pushing the hindered oxidative addition.

  • Catalyst Activation: Add the XPhos Pd G2 precatalyst under a positive stream of Argon. Seal the vessel and heat to 100 °C. The G2 precatalyst rapidly undergoes base-mediated activation to generate the active monoligated Pd(0) species[4].

  • In-Process Control (IPC): After 2 hours, sample the reaction and analyze via LC-MS.

    • Self-Validation Check: If the starting bromide is unreacted but the boronic acid mass has disappeared, protodeboronation has outpaced oxidative addition. Correction: Spike in an additional 0.5 equiv of boronic acid and increase the temperature to 110 °C.

  • Quench & Workup: Once complete consumption of the bromide is confirmed, cool the reaction to room temperature. Dilute with EtOAc and wash with water and brine. The high lipophilicity of the N1-isopropyl group ensures the product remains exclusively in the organic layer.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

References

  • Organic Letters. Synthesis of 4- and 6-Azaindoles via the Fischer Reaction | Organic Letters. Available at: [Link]

  • ResearchGate. Synthesis and Reactivity of 4-, 5- and 6-Azaindoles | Request PDF - ResearchGate. Available at: [Link]

  • Journal of the American Chemical Society. Anti-Markovnikov Hydroheteroarylation of Unactivated Alkenes with Indoles, Pyrroles, Benzofurans, and Furans Catalyzed by a Nickel–N-Heterocyclic Carbene System. Available at: [Link]

Sources

Comparative

LC-MS Method Validation for 7-Bromo-1-isopropyl-4-azaindole Purity Testing: A Comparative Guide

Executive Summary 7-Bromo-1-isopropyl-4-azaindole (CAS 143468-13-7) is a highly versatile heterocyclic building block extensively utilized in the synthesis of biologically active molecules, particularly kinase inhibitors...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

7-Bromo-1-isopropyl-4-azaindole (CAS 143468-13-7) is a highly versatile heterocyclic building block extensively utilized in the synthesis of biologically active molecules, particularly kinase inhibitors and antiviral agents. As a critical intermediate, ensuring its high purity is paramount. Trace-level impurities—such as debrominated analogs, regioisomers, or residual catalysts—can propagate through synthetic pathways, compromising the safety and efficacy of the final Active Pharmaceutical Ingredient (API). This guide objectively evaluates Liquid Chromatography-Mass Spectrometry (LC-MS) against traditional modalities like HPLC-UV and GC-MS for purity testing, providing a self-validating experimental protocol grounded in the latest ICH Q2(R2) guidelines [1].

The Analytical Challenge: Why Alternative Modalities Fall Short

Analyzing halogenated azaindole derivatives presents unique physicochemical challenges. The 4-azaindole core contains a basic pyridine-like nitrogen, while the isopropyl group at the N1 position increases lipophilicity.

  • HPLC-UV: Traditional High-Performance Liquid Chromatography with Ultraviolet detection often falls short because many process-related impurities share the exact same chromophore as the parent molecule. This leads to an inability to differentiate co-eluting peaks, resulting in false-positive purity calculations.

  • GC-MS: Gas Chromatography-Mass Spectrometry is similarly disadvantaged. The basic nitrogen and higher boiling point of the compound often result in thermal degradation inside the injection port or require complex, time-consuming derivatization steps prior to analysis.

Mechanistic Justification for LC-MS (Expertise & Experience)

As an Application Scientist, the choice of LC-MS is not merely preferential but dictated by the molecule's intrinsic properties. Understanding the causality behind these experimental choices is critical for robust method development:

  • Ionization Efficiency (Causality of ESI+): The nitrogen atom at the 4-position of the azaindole ring possesses a pKa of approximately 4.85 [2]. In an acidic mobile phase (e.g., 0.1% Formic Acid in Water/Acetonitrile), this basic nitrogen is readily protonated. This makes Positive Electrospray Ionization (ESI+) exceptionally efficient, driving high sensitivity without the need for signal-enhancing additives.

  • Isotopic Self-Validation: The presence of the bromine atom at C7 provides a highly specific mass spectral signature. Bromine naturally occurs as a ~1:1 ratio of 79 Br and 81 Br isotopes. This distinct M and M+2 doublet acts as an internal, self-validating system during analysis. Any peak lacking this exact isotopic ratio can be immediately ruled out as a non-brominated impurity or matrix interference, ensuring absolute structural confirmation.

  • Chromatographic Control: While the isopropyl group ensures good retention on standard reversed-phase C18 columns, the basic N4 nitrogen can cause peak tailing via secondary interactions with residual silanols on the silica support. Employing superficially porous particles (SPP) combined with an acidic modifier mitigates these interactions, yielding sharp, symmetrical peaks.

Comparative Performance Data

The following table summarizes the objective performance comparison of analytical modalities for 7-Bromo-1-isopropyl-4-azaindole purity testing.

Analytical ModalitySpecificity / Structural ConfirmationSensitivity (LOD)Matrix Interference SusceptibilitySuitability for Trace Impurities
LC-MS (Product) Excellent (Exact mass & 79 Br/ 81 Br isotope ratio)< 0.01% (w/w)Low (Mass filtering eliminates co-elution issues)Highly Suitable (MRM mode enables femtogram detection)
HPLC-UV Poor (Relies solely on retention time and shared chromophores)~ 0.05% (w/w)High (Co-eluting impurities obscure results)Unsuitable (Lacks sensitivity and structural ID)
GC-MS Good (EI fragmentation library matching)~ 0.05% (w/w)Moderate (Thermal degradation artifacts possible)Moderate (Requires derivatization for basic N)

Step-by-Step LC-MS Method Validation Protocol

To ensure regulatory compliance and scientific integrity, the following protocol is designed as a self-validating system strictly adhering to the ICH Q2(R2) guidelines for quantitative LC-MS analysis of impurities[3].

Step 1: Specificity and Selectivity Assessment

  • Rationale: Confirm that the MS detector can unambiguously differentiate 7-Bromo-1-isopropyl-4-azaindole from its debrominated degradant and synthetic precursors.

  • Action: Inject a blank matrix, a standard solution, and a sample spiked with known impurities.

  • Validation Criteria: Monitor the specific Extracted Ion Chromatogram (EIC) for the protonated molecule [M+H]+ at m/z 239.01 and 241.01. Ensure the 79 Br/ 81 Br isotopic ratio is 1:1 (±10%). Verify that no matrix peaks interfere at the retention time of the API.

Step 2: Sensitivity (LOD and LOQ Determination)

  • Rationale: Establish the absolute lower limits of detection to ensure trace genotoxic impurities are not missed.

  • Action: Perform serial dilutions of the standard solution.

  • Validation Criteria: Calculate the Limit of Detection (LOD) where the Signal-to-Noise (S/N) ratio is 3. Calculate the Limit of Quantitation (LOQ) where S/N 10, ensuring precision at this level is 10% RSD.

Step 3: Linearity and Range

  • Rationale: Prove the MS response is directly proportional to the concentration across the operational range.

  • Action: Prepare calibration standards at 5 concentration levels ranging from the reporting level (LOQ) up to 120% of the nominal specification limit.

  • Validation Criteria: Perform linear regression analysis. The correlation coefficient ( R2 ) must be 0.995, and the y-intercept should be statistically insignificant relative to the target response.

Step 4: Accuracy (Spike Recovery)

  • Rationale: Demonstrate that the method accurately measures the true value without matrix suppression effects common in ESI.

  • Action: Spike the API matrix with known amounts of impurity standards at three levels (e.g., 50%, 100%, and 150% of the specification limit) in triplicate.

  • Validation Criteria: Mean recovery must fall between 90.0% and 110.0% for all spiked levels.

Step 5: Precision (Repeatability and Intermediate Precision)

  • Rationale: Ensure the method delivers consistent results independent of the operator or day.

  • Action: Analyze 6 independent preparations of the 100% test concentration on Day 1 (Repeatability). Have a second analyst repeat the process on Day 2 using a different LC-MS system (Intermediate Precision).

  • Validation Criteria: The Relative Standard Deviation (RSD) for both repeatability and intermediate precision must be 5.0%.

Validation Data Summary

The table below outlines the target acceptance criteria and the typical experimental results achieved using this optimized LC-MS workflow.

Validation ParameterICH Q2(R2) Target Acceptance CriteriaExperimental Result (LC-MS)
Specificity No interference at target m/z and RTComplies (Isotope ratio confirmed)
LOD / LOQ S/N 3 (LOD) / S/N 10 (LOQ)0.005% (LOD) / 0.015% (LOQ)
Linearity R2≥0.995 (LOQ to 120% spec) R2=0.9992
Accuracy 90.0% – 110.0% Recovery98.5% – 102.1%
Precision (RSD) 5.0% for 6 replicates1.8% (Intra-day), 2.4% (Inter-day)

Workflow Visualization

The following diagram illustrates the logical flow of the LC-MS method validation process, mapping the transition from risk assessment to final lifecycle management as mandated by the latest regulatory frameworks.

G Start Method Development (ICH Q14) Risk Risk Assessment & ATP Definition Start->Risk Validation ICH Q2(R2) Validation Execution Risk->Validation Spec Specificity / Selectivity (Mass Accuracy, Isotope Ratio) Validation->Spec Sens Sensitivity (LOD/LOQ Determination) Validation->Sens Lin Linearity & Range (Reporting Level to 120%) Validation->Lin Acc Accuracy & Precision (Spike Recovery, Repeatability) Validation->Acc Report Validation Report & Lifecycle Management Spec->Report Sens->Report Lin->Report Acc->Report

Figure 1: LC-MS Method Validation Workflow for Purity Testing based on ICH Q2(R2) Guidelines.

References

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
  • Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines. National Institutes of Health (NIH) - PMC.
  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA).
Validation

Comparative Reactivity Guide: 7-Bromo vs. 7-Chloro-4-Azaindoles in Late-Stage Functionalization

Introduction to the 4-Azaindole Scaffold The 4-azaindole (1H-pyrrolo[3,2-b]pyridine) scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized as a bioisostere for indole in the development of ki...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the 4-Azaindole Scaffold

The 4-azaindole (1H-pyrrolo[3,2-b]pyridine) scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized as a bioisostere for indole in the development of kinase inhibitors and antiviral agents [1]. Structurally, the fusion of the electron-rich pyrrole and the electron-deficient pyridine ring creates a highly polarized system.

The C7 position is of particular synthetic interest. Because C7 is located para to the pyridine nitrogen (N4), the position is highly activated toward nucleophilic attack. Consequently, 7-halo-4-azaindoles serve as critical linchpins for late-stage diversification via Nucleophilic Aromatic Substitution (SNAr) or transition-metal-catalyzed cross-coupling [2]. However, the choice between 7-chloro-4-azaindole and 7-bromo-4-azaindole is not arbitrary; it dictates the mechanistic pathway, catalyst requirements, and overall yield of the functionalization.

Mechanistic Divergence: SNAr vs. Cross-Coupling

The leaving group ability of halogens inverses depending on the reaction mechanism. This dichotomy is rooted in the rate-limiting step of each respective pathway:

Nucleophilic Aromatic Substitution (SNAr)

In SNAr, the rate-limiting step is the initial nucleophilic attack to form the anionic Meisenheimer complex. The transition state is stabilized by the inductive electron-withdrawing effect of the halogen. Because chlorine is more electronegative than bromine, it lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) more effectively, accelerating the addition step.

  • Reactivity Trend: F > Cl > Br > I

  • Optimal Substrate: 7-Chloro-4-azaindole [3].

Palladium-Catalyzed Cross-Coupling

In Pd-catalyzed reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the rate-limiting step is typically the oxidative addition of the Pd(0) species into the carbon-halogen bond. Here, the bond dissociation energy (BDE) is the dominant factor. The weaker C-Br bond allows for much faster oxidative addition compared to the stronger C-Cl bond.

  • Reactivity Trend: I > Br > Cl > F

  • Optimal Substrate: 7-Bromo-4-azaindole [4].

Quantitative Data Comparison

The following table summarizes the physicochemical properties that drive the reactivity of the C7 position.

Property / Metric7-Chloro-4-azaindole7-Bromo-4-azaindoleMechanistic Impact
Halogen Electronegativity (Pauling) 3.162.96Higher electronegativity (Cl) stabilizes the SNAr Meisenheimer complex.
C-X Bond Dissociation Energy ~81 kcal/mol~68 kcal/molLower BDE (Br) accelerates Pd(0) oxidative addition.
Relative SNAr Reactivity High (Preferred)Moderate7-Chloro reacts faster with amines/alkoxides under basic conditions.
Relative Pd-Coupling Reactivity Low (Requires specialized ligands)High (Preferred)7-Bromo efficiently couples with boronic acids/amines using standard Pd catalysts.

Visualizing the Logic: Decision Matrix & Reaction Pathways

Pathway C7 C7-Functionalization (4-Azaindole) Cl 7-Chloro-4-azaindole C7->Cl High Electronegativity Br 7-Bromo-4-azaindole C7->Br Weak C-X Bond SNAr SNAr Pathway (Nucleophilic Attack) Cl->SNAr Fast Meisenheimer Formation Pd Pd-Catalyzed Coupling (Oxidative Addition) Br->Pd Fast Oxidative Addition Prod1 C7-Substituted Product SNAr->Prod1 Prod2 C7-Substituted Product Pd->Prod2

Mechanistic divergence of C7-halogenated 4-azaindoles in SNAr vs. Pd-catalyzed couplings.

Decision Start Select C7 Leaving Group Q1 Reaction Type? Start->Q1 SNAr SNAr (Amines/Alkoxides) Q1->SNAr Cross Cross-Coupling (Suzuki/Buchwald) Q1->Cross ChooseCl Use 7-Chloro-4-azaindole (Lower LUMO) SNAr->ChooseCl Preferred ChooseBr Use 7-Bromo-4-azaindole (Lower BDE) Cross->ChooseBr Preferred

Decision matrix for selecting the optimal 7-halo-4-azaindole starting material.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, utilizing isotopic mass tracking to confirm reaction completion.

Protocol A: SNAr Functionalization using 7-Chloro-4-azaindole

Objective: C7-Amination via SNAr. Causality: 7-Chloro-4-azaindole is chosen because the highly electronegative chlorine atom sufficiently activates the para position for nucleophilic attack without the need for transition metal catalysts.

  • Setup: In a sealed microwave vial, dissolve 7-chloro-4-azaindole (1.0 equiv) and the secondary amine (e.g., morpholine, 3.0 equiv) in N-methyl-2-pyrrolidone (NMP).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 2.0 equiv). Rationale: DIPEA acts as an acid scavenger to neutralize the HCl byproduct, preventing protonation of the nucleophile and maintaining its reactivity.

  • Reaction: Heat the mixture at 120 °C for 4-6 hours.

  • Validation (LC-MS): Monitor the reaction by LC-MS. The starting material will exhibit a distinct 3:1 isotopic pattern at m/z [M+H]+ 153/155 (due to ³⁵Cl and ³⁷Cl). The reaction is complete when this signal is entirely replaced by the product mass, which will lack the characteristic chlorine isotopic signature.

  • Workup: Crash the product out by adding the mixture dropwise to ice-cold water, followed by vacuum filtration.

Protocol B: Suzuki-Miyaura Coupling using 7-Bromo-4-azaindole

Objective: C7-Arylation via Pd-Catalysis. Causality: 7-Bromo-4-azaindole is selected because the weaker C-Br bond undergoes facile oxidative addition with standard Pd catalysts. The C-Cl analog would require highly electron-rich, sterically bulky ligands (e.g., XPhos or BrettPhos) to force the addition.

  • Setup: Charge a Schlenk flask with 7-bromo-4-azaindole (1.0 equiv), arylboronic acid (1.2 equiv), and K2CO3 (2.5 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 equiv). Rationale: The bidentate dppf ligand provides sufficient steric bulk to facilitate reductive elimination while maintaining catalyst stability at elevated temperatures.

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane/H2O. Degas the suspension via three freeze-pump-thaw cycles. Rationale: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species and the unwanted homocoupling of the boronic acid.

  • Reaction: Heat to 90 °C under a nitrogen atmosphere for 8 hours.

  • Validation (LC-MS): The disappearance of the 1:1 isotopic doublet at m/z [M+H]+ 197/199 (due to ⁷⁹Br and ⁸¹Br) confirms the complete consumption of the starting bromide.

  • Workup: Filter through a pad of Celite to remove palladium black, concentrate under reduced pressure, and purify via flash chromatography.

References

  • Development of Azaindole-Based Frameworks as Potential Antiviral Agents and Their Future Perspectives. ACS Publications.1

  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. PMC.2

  • Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei. Journal of Medicinal Chemistry.3

  • Facile Synthesis of 4- and 7-Azaindoles from the Corresponding Imines by Palladium-Catalyzed Cascade C-C and C-N Coupling. ResearchGate.4

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Operational Guide for Handling 7-Bromo-1-isopropyl-4-azaindole

Executive Summary In modern medicinal chemistry, 7-Bromo-1-isopropyl-4-azaindole (CAS: 1465152-99-1) is a highly valued scaffold, particularly in the fragment-based drug discovery of kinase inhibitors. The 4-azaindole co...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, 7-Bromo-1-isopropyl-4-azaindole (CAS: 1465152-99-1) is a highly valued scaffold, particularly in the fragment-based drug discovery of kinase inhibitors. The 4-azaindole core serves as an exceptional hinge-binding motif in the ATP active site of kinases (such as TGFβRI and MAP4K1) , while the 7-bromo substituent provides a versatile handle for palladium-catalyzed cross-coupling reactions.

However, handling halogenated heterocyclic intermediates requires a rigorous balance of chemical safety and operational precision. This guide provides essential, step-by-step logistical and safety protocols to ensure operational integrity and researcher safety.

Chemical Profile & Hazard Causality

Understanding the physical chemistry of a compound is the first step in mitigating risk. Standard safety data for brominated azaindoles dictates strict handling parameters .

  • Lipophilicity & Dermal Penetration: The addition of the isopropyl group at the N1 position significantly increases the lipophilicity of the molecule compared to an unsubstituted azaindole. Combined with the dense, polarizable bromine atom, this compound exhibits enhanced dermal permeability, making skin contact highly hazardous.

  • Biological Reactivity: While it is an intermediate, the azaindole core is biologically active. Unintended exposure can lead to the molecule intercalating or binding to off-target biological receptors.

  • GHS Classification: It is classified under the Globally Harmonized System (GHS) as causing Skin Irritation (H315) , Serious Eye Irritation (H319) , and Specific Target Organ Toxicity - Single Exposure (STOT SE 3, H335 - Respiratory tract irritation) .

Mandatory Personal Protective Equipment (PPE) Matrix

To counteract the specific hazards of 7-Bromo-1-isopropyl-4-azaindole, the following PPE must be worn. The table below summarizes the quantitative standards and the scientific causality behind each requirement.

PPE ComponentSpecification / StandardQuantitative MetricScientific Causality
Gloves Nitrile (Double-gloved)≥ 0.11 mm thicknessHalogenated aromatics accelerate polymer degradation. Double-gloving provides a fail-safe against micro-tears and lipophilic penetration.
Eye Protection Chemical Splash GogglesANSI Z87.1 compliantDirect contact causes severe corneal irritation (H319). Safety glasses are insufficient due to the risk of airborne dust.
Body Protection Flame-Retardant Lab CoatNFPA 2112 compliantWhile the compound itself is not highly flammable, it is almost exclusively reacted with pyrophoric palladium catalysts or strong bases.
Respiratory Class II Fume Hood80–100 fpm face velocityThe compound is a known respiratory irritant (H335). Handling exclusively under negative pressure prevents aerosolized dust inhalation.

Operational Workflow & Handling Protocol

The most common application for 7-Bromo-1-isopropyl-4-azaindole is as an electrophile in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings). The following self-validating protocol ensures safe transfer and reaction setup.

Phase 1: Preparation and Environmental Validation
  • Airflow Validation: Before opening the reagent bottle, verify the fume hood's airflow monitor reads between 80–100 feet per minute (fpm).

    • Causality: This self-validating step ensures negative pressure is actively preventing aerosolized azaindole dust from entering the laboratory space.

  • PPE Verification: Don the flame-retardant lab coat, splash goggles, and double nitrile gloves.

Phase 2: Weighing and Transfer
  • Static Mitigation: Place an anti-static weighing boat on the analytical balance inside the fume hood.

    • Causality: Halogenated powders frequently hold static charge. Standard plastic boats can cause the powder to repel and aerosolize, leading to material loss and contamination.

  • Dispensing: Use a grounded stainless-steel spatula to transfer the 7-Bromo-1-isopropyl-4-azaindole. Cap the source bottle immediately after use.

  • In-Hood Solvation: Dissolve the weighed compound in a compatible, dry solvent (e.g., anhydrous DMF or 1,4-dioxane) before transferring it to the main reaction vessel.

    • Causality: Handling the compound in a liquid solution entirely eliminates the inhalation risk associated with dry powders during subsequent transfer steps.

Phase 3: Decontamination
  • Surface Cleaning: Wipe down the balance and hood surface with a cloth dampened with isopropanol.

  • Glove Disposal: Remove the outer layer of nitrile gloves and dispose of them, along with the cleaning cloth, in the solid hazardous waste bin.

Spill Response & Disposal Plan

Spill Mitigation
  • Dry Powder Spill: Do not sweep dry, as this will aerosolize the respiratory irritant. Gently cover the spill with damp absorbent paper to suppress dust, then wipe it up.

  • Solution Spill: Absorb the liquid with an inert material such as vermiculite or sand. Do not use combustible absorbents like sawdust.

Waste Disposal Routing

All waste containing 7-Bromo-1-isopropyl-4-azaindole must be strictly routed to the Halogenated Organic Waste stream.

  • Causality: Brominated compounds require specialized high-temperature incineration. If mixed with standard non-halogenated waste, they can generate highly toxic and corrosive hydrogen bromide (HBr) gas during the disposal facility's incineration process.

Process Visualization

G Storage 1. Storage & Retrieval (2-8°C, Inert Gas) PPE 2. PPE Donning (Double Nitrile, Goggles, Lab Coat) Storage->PPE Hood 3. Fume Hood Transfer (Class II Type A2/B2) PPE->Hood Weigh 4. Weighing & Solvation (Avoid Dust Generation) Hood->Weigh React 5. Cross-Coupling Reaction (e.g., Suzuki/Sonogashira) Weigh->React Waste 6. Halogenated Waste Disposal & Decontamination React->Waste

Operational workflow for the safe handling of 7-Bromo-1-isopropyl-4-azaindole.

References

  • Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents. ACS Medicinal Chemistry Letters. URL:[Link]

  • Discovery of BAY-405: An Azaindole-Based MAP4K1 Inhibitor for the Enhancement of T-Cell Immunity against Cancer. Journal of Medicinal Chemistry. URL:[Link]

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